2-[(4-ethylcyclohexyl)oxy]ethan-1-amine
Description
BenchChem offers high-quality 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylcyclohexyl)oxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h9-10H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUUFJCTEYPZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine
Executive Summary
2-[(4-ethylcyclohexyl)oxy]ethan-1-amine (also known as 2-(4-ethylcyclohexyloxy)ethanamine) is a highly versatile, amphiphilic primary amino ether. Structurally, it combines a flexible, lipophilic 4-ethylcyclohexyl tail with a hydrophilic aminoethoxy headgroup. This unique structural duality makes it a privileged building block in medicinal chemistry—particularly in the design of transient receptor potential vanilloid 1 (TRPV1) antagonists—as well as in the development of novel lipid-like screening compounds and surfactants. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and pharmacological applications.
Structural & Physicochemical Profiling
The molecule exhibits stereoisomerism at the 1,4-positions of the cyclohexane ring, yielding distinct cis and trans isomers. The spatial orientation of the ethyl group relative to the ether linkage drastically impacts the 3D geometry of the pharmacophore, dictating its entropic penalty upon receptor binding.
Quantitative Physicochemical Data
| Property | Value | Structural Significance |
| Molecular Formula | C₁₀H₂₁NO | Dictates a highly aliphatic, carbon-rich framework. |
| Molecular Weight | 171.28 g/mol | Low molecular weight ensures high ligand efficiency when conjugated. |
| Hydrogen Bond Donors | 1 (-NH₂) | Facilitates strong ionic or dipole interactions in target pockets. |
| Hydrogen Bond Acceptors | 2 (-O-, -NH₂) | Enables dual-point anchoring within receptor binding sites. |
| Rotatable Bonds | 5 | Provides conformational flexibility for induced-fit target binding. |
| Stereocenters | 2 (C1, C4) | Requires strict isomeric control (cis/trans) for optimal bioactivity. |
Synthetic Methodologies & Experimental Protocols
The most robust and scalable method for synthesizing 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine is via a modified Williamson ether synthesis. Direct alkylation of unprotected 2-bromoethylamine often leads to unwanted side reactions; therefore, an N-Boc protected precursor is strictly required[1].
Causality in Experimental Design
-
Base Selection (NaH): 4-ethylcyclohexanol is a secondary alcohol with moderate steric hindrance. Weaker bases (like K₂CO₃) are insufficient for complete deprotonation. Sodium hydride (NaH) irreversibly forms the highly nucleophilic alkoxide, driving the reaction forward via the evolution of hydrogen gas.
-
Protecting Group Strategy (N-Boc): Unprotected 2-bromoethylamine spontaneously undergoes intramolecular cyclization to form aziridine or intermolecular oligomerization under basic conditions. The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group neutralizes nitrogen nucleophilicity, directing the reaction exclusively toward O-alkylation[1].
-
Deprotection (TFA/DCM): Trifluoroacetic acid (TFA) effectively cleaves the Boc group via acid-catalyzed hydrolysis without risking the cleavage of the robust ether linkage.
Step-by-Step Synthetic Protocol
-
Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 4-ethylcyclohexanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Stir the mixture for 30 minutes at room temperature. Self-Validation: The cessation of H₂ gas bubbling confirms complete alkoxide formation.
-
Alkylation: Dissolve N-Boc-2-bromoethylamine (1.2 eq) in anhydrous DMF and add it dropwise to the alkoxide solution. Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor via TLC (disappearance of the alcohol spot).
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the N-Boc protected intermediate via flash column chromatography (Hexanes/EtOAc).
-
Deprotection: Dissolve the purified intermediate in anhydrous dichloromethane (DCM). Add TFA (10 eq) dropwise at 0 °C. Stir at room temperature for 2 hours.
-
Final Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with 1M NaOH (pH > 9) and extract with DCM. Dry and concentrate to yield the free base of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine.
Fig 1: Synthetic workflow for 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine via Williamson etherification.
Pharmacological Applications & Target Modulation
The 4-ethylcyclohexyloxy moiety is a privileged structure in modern medicinal chemistry, particularly in the development of analgesics targeting the transient receptor potential vanilloid 1 (TRPV1) channel[2]. TRPV1 is a non-selective cation channel deeply involved in nociception and neuropathic pain.
Structure-Activity Relationship (SAR) Dynamics
When the 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine building block is incorporated into larger pyridine C-region analogues, it serves as a critical lipophilic anchor[2].
-
The "Goldilocks" Lipophilic Tail: SAR studies demonstrate that the 4-ethyl substitution on the cyclohexyl ring provides the exact steric bulk and lipophilicity required to optimally occupy the hydrophobic pocket of the TRPV1 receptor[3].
-
Steric Constraints: Substituting the 4-position with a smaller group (e.g., methyl) significantly reduces binding affinity due to incomplete pocket filling, while larger groups (e.g., t-butyl) introduce severe steric clashes that actively diminish receptor antagonism[3].
Fig 2: Pharmacophore mapping of the amphiphilic ether within a generic target receptor pocket.
Analytical Characterization & Isomeric Resolution
Because the spatial orientation of the 4-ethyl group drastically impacts 3D pharmacophore geometry, separating the cis and trans isomers of the precursor (4-ethylcyclohexanol) and the final amine is a critical quality control step.
High-Performance Liquid Chromatography (HPLC) utilizing Metal-Organic Frameworks (MOFs) as stationary phases has emerged as a state-of-the-art technique for this resolution. Specifically, MIL-125(Ti) MOF columns demonstrate exceptional trans selectivity for difunctionalized cyclohexanes[4]. This allows for the precise baseline separation of cis and trans 4-ethylcyclohexanol, a separation driven by complex entropic confinement effects within the MOF's tetrahedral cages[4].
References
-
[1] Versatile Synthetic Route for Resveratrol Modification via Amine Functionalization. ResearchGate. URL:[Link]
-
[3] Ryu, H., et al. 2-Alkyl/alkenyl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists. PMC - PubMed Central. URL:[Link]
-
[4] Denayer, J., et al. Separation properties of the MIL-125(Ti) Metal-Organic Framework in high-performance liquid chromatography revealing cis/trans selectivity. PubMed. URL:[Link]
-
[2] Thorat, S. A., et al. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. PMC - PubMed Central. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Alkyl/alkenyl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation properties of the MIL-125(Ti) Metal-Organic Framework in high-performance liquid chromatography revealing cis/trans selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine: Synthesis, Characterization, and Potential Applications for Drug Discovery
Molecular Structure and Physicochemical Properties
2-[(4-ethylcyclohexyl)oxy]ethan-1-amine is a primary amine featuring a 4-ethylcyclohexyl group linked to an aminoethane moiety via an ether bond. The presence of both a lipophilic cyclohexyl ring and a hydrophilic amino group suggests that this molecule will possess amphiphilic properties, influencing its solubility and potential as a surfactant or emulsifier.[1]
Table 1: Predicted Physicochemical Properties of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine
| Property | Predicted Value | Notes |
| Molecular Formula | C10H23NO | |
| Molecular Weight | 173.30 g/mol | |
| Boiling Point | Estimated 220-240 °C | Based on similar structures. |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | The ethylcyclohexyl group decreases water solubility compared to smaller cycloalkylamines. |
| pKa | Estimated 9.5 - 10.5 | Typical for primary amines. The ether linkage may have a minor electron-withdrawing effect.[2] |
Synthesis of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine
A plausible and efficient synthetic route to 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine is via a Williamson ether synthesis followed by a Gabriel synthesis or a related amination protocol. An alternative approach involves the reductive amination of a suitable precursor.[3]
Synthetic Pathway Diagram
Caption: Figure 1. Plausible synthetic routes to 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine and a related amino alcohol.
Detailed Experimental Protocol (Route A)
Step 1: Synthesis of 2-((4-ethylcyclohexyl)oxy)ethan-1-ol
-
To a solution of 4-ethylcyclohexanol in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add 2-bromoethanol (1.0 equivalent) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of N-(2-((4-ethylcyclohexyl)oxy)ethyl)phthalimide
-
Dissolve 2-((4-ethylcyclohexyl)oxy)ethan-1-ol, phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography.
Step 3: Synthesis of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine
-
Dissolve the phthalimide-protected amine in ethanol.
-
Add hydrazine monohydrate (5 equivalents) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Acidify the filtrate with hydrochloric acid and concentrate to dryness.
-
Dissolve the residue in water and wash with dichloromethane.
-
Basify the aqueous layer with sodium hydroxide and extract the product with dichloromethane.
-
Dry the combined organic layers, filter, and concentrate to yield the final product.
Analytical Characterization
A comprehensive characterization is crucial to confirm the identity and purity of the synthesized 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the ethyl group, the cyclohexyl ring protons, the methylene groups of the ethoxy chain, and the amine protons. The integration of these signals will confirm the proton count of the molecule.
-
¹³C NMR will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and the C-O stretching of the ether linkage (around 1100 cm⁻¹).
Chromatographic Methods
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for assessing the purity of the final compound.
-
Chiral Chromatography: If the synthesis starts from a racemic mixture of 4-ethylcyclohexanol, the final product will be a mixture of diastereomers. Chiral HPLC or GC can be employed to separate and quantify these stereoisomers.[4]
Quantitative Analysis of the Primary Amine
The concentration of the primary amine can be determined using various assay kits, which are often based on the reaction of the amine with a dye to produce a fluorescent product.[5]
Potential Applications in Drug Discovery and Development
Amines are fundamental building blocks in a vast number of pharmaceuticals.[6][7] The unique combination of a bulky, lipophilic ethylcyclohexyl group and a polar, hydrogen-bonding capable amino-ether moiety in 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine suggests several potential applications in drug discovery.
As a Scaffold or Building Block
The primary amine serves as a versatile handle for further chemical modifications, allowing for the construction of more complex molecules. The ethylcyclohexyl group can provide a lipophilic anchor to interact with hydrophobic pockets in biological targets.
Modulation of Physicochemical Properties
The incorporation of ether linkages and cyclic motifs into drug candidates is a known strategy to modulate properties such as solubility, lipophilicity, and metabolic stability.[2][8] The ether group in the title compound can improve metabolic stability compared to more labile functional groups.
Potential Biological Activities
Ether amines have a broad range of industrial applications, including as corrosion inhibitors and surfactants.[1] In the context of pharmaceuticals, the structural motifs present in 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine are found in compounds with various biological activities. For instance, many biologically active compounds contain a cyclohexyl ring and an amino alcohol or amino ether functionality.[3]
Workflow for Characterization and Purity Analysis
Caption: Figure 2. Workflow for the characterization and purity analysis of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine.
Conclusion
While 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine may not be a commercially cataloged compound with a designated CAS number, its synthesis is achievable through established organic chemistry methodologies. Its structural features suggest it could be a valuable building block for the synthesis of novel chemical entities in drug discovery programs. The protocols and analytical methods outlined in this guide provide a solid framework for its synthesis, purification, and characterization, enabling its exploration in various research and development settings.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.).
- (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9).
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC. (n.d.).
- Primary Amine Assay - ProFoldin. (n.d.).
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (n.d.).
- Application Notes and Protocols for Labeling Primary Amines on Biomolecules with HO-PEG7-CH2COOH - Benchchem. (n.d.).
- 2-[(4-Methylcyclohexyl)amino]ethan-1-ol Research Chemical - Benchchem. (n.d.).
- Enzymatic network for production of ether amines from alcohols - ResearchGate. (2025, October 12).
- An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
- 1040312-94-4 | 2-((4-Propylcyclohexyl)amino)ethan-1-ol | ChemScene. (n.d.).
- 2-(4-Methylcyclohexyl)ethan-1-amine | C9H19N | CID 39235084 - PubChem. (n.d.).
- 2-(4,4-dimethylcyclohexyl)ethan-1-ol. (n.d.).
- Top 5 Applications of Ether Amines in Modern Industry. (2025, October 29).
- Oxetanes in Drug Discovery Campaigns - PMC. (n.d.).
- How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. - Whamine. (n.d.).
- synthesis of oxygen-heterocycles having linker components for trapping cysteine derivative. (2019, August 16).
- 2-[cyclobutyl(ethyl)amino]ethan-1-ol - MilliporeSigma. (n.d.).
- What are the Applications of Amines in the Pharmaceutical Industry? - diplomata comercial. (n.d.).
- CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. (n.d.).
- 2-(4-Ethoxyphenyl)ethan-1-amine | C10H15NO | CID 143354 - PubChem. (n.d.).
- Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. (2023, December 5).
- 1016698-34-2|2-((4-Methylcyclohexyl)oxy)ethan-1-amine - BLDpharm. (n.d.).
- 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate - MDPI. (2025, January 6).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[(4-Methylcyclohexyl)amino]ethan-1-ol Research Chemical [benchchem.com]
- 4. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Amine Assay [profoldin.com]
- 6. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
4-ethylcyclohexyl oxy ethylamine synonyms and nomenclature
[1]
Executive Summary
2-((4-Ethylcyclohexyl)oxy)ethan-1-amine is a specialized ether-amine intermediate characterized by a cyclohexane ring substituted with an ethyl group at the 4-position and an aminoethyl ether chain at the 1-position.[1] It belongs to the class of cyclohexyloxyalkylamines .[1]
This molecule serves as a critical building block in the synthesis of pharmaceuticals (particularly GPCR ligands and antihistamines) and advanced surfactants.[1] Its amphiphilic nature, derived from the lipophilic ethylcyclohexyl tail and the hydrophilic amine head, allows it to function as a pH-sensitive linker or a surface-active agent.[1]
Nomenclature & Synonyms
Precise nomenclature is vital for database searching and regulatory compliance.[1] The "oxy ethylamine" phrasing in the topic is a common trivial name, but IUPAC standards provide the definitive structural description.[1]
Standardized Nomenclature
| Standard | Name | Notes |
| IUPAC | 2-((4-Ethylcyclohexyl)oxy)ethan-1-amine | Preferred Name (PIN) |
| Common | 4-Ethylcyclohexyl oxy ethylamine | Descriptive industry usage |
| Inversion | Ethanamine, 2-[(4-ethylcyclohexyl)oxy]- | CA Index Name format |
| Skeletal | 1-(2-Aminoethoxy)-4-ethylcyclohexane | Emphasizes the ether linkage |
Structural Identifiers
-
Molecular Formula:
[1] -
Molecular Weight: 171.28 g/mol [1]
-
SMILES: CCC1CCC(CC1)OCCN
-
InChIKey: (Predicted based on structure) Computed-Identifier-Hash
-
Analogous CAS: 408312-01-6 (Refers to the methyl analog, 2-(4-methylcyclohexyl)ethanamine; the specific ethyl-ether CAS is less common in public registries but follows the sequence of 2-(Cyclohexyloxy)ethylamine CAS: 1193387-70-0).[1]
Stereochemical Considerations
The cyclohexane ring introduces stereoisomerism.[1] The ethyl group at position 4 and the ether linkage at position 1 can be on the same side (cis ) or opposite sides (trans ) of the ring plane.[1]
Structural Visualization & Logic
The following diagram illustrates the structural decomposition and the logical relationship between the precursor molecules and the final ether-amine.
Caption: Structural assembly of 2-((4-ethylcyclohexyl)oxy)ethan-1-amine showing the convergence of lipophilic and hydrophilic domains.
Synthetic Methodologies
Synthesis is typically achieved via Williamson Ether Synthesis or Aziridine Ring Opening .[1] The choice depends on the availability of reagents and the desired stereochemical purity.[1]
Protocol A: Williamson Ether Synthesis (Standard)
This method uses 4-ethylcyclohexanol and a halo-ethylamine derivative.[1]
-
Deprotonation:
-
Alkylation:
-
Workup:
-
Purification:
-
Distillation under reduced pressure or column chromatography (Silica, MeOH/DCM gradient).[1]
-
Protocol B: Aziridine Ring Opening (Catalytic)
This method is atom-economical and avoids salt waste.[1]
-
Reagents: Mix 4-ethylcyclohexanol with Aziridine (ethyleneimine).
-
Catalyst: Lewis acid catalyst (e.g.,
).[1] -
Condition: Heat to 60–80°C in a sealed vessel.
-
Outcome: The alcohol nucleophile opens the aziridine ring to form the amino-ether directly.[1]
-
Note: Requires strict safety protocols due to Aziridine toxicity.[1]
-
Physicochemical Properties
The following properties are critical for predicting the behavior of this molecule in biological or formulation environments.
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Indicates moderate lipophilicity; likely CNS active if used in drugs.[1] |
| pKa (Amine) | ~9.5 – 10.0 | Exists as a cationic ammonium species at physiological pH (7.4).[1] |
| Boiling Point | ~230°C (at 760 mmHg) | High boiling point due to hydrogen bonding capability.[1] |
| Polar Surface Area | ~35 Ų | Good membrane permeability profile.[1] |
| Solubility | Soluble in Ethanol, DCM; Sparingly soluble in water (unless protonated).[1] | Versatile for organic synthesis and aqueous formulations.[1] |
Applications in Research & Development
Pharmaceutical Intermediates
The 4-ethylcyclohexyl moiety is a classic "space-filling" hydrophobic group found in:
-
Sigma Receptor Ligands: The ether-amine tail mimics the pharmacophore of many sigma-1 receptor antagonists.[1]
-
Antihistamines: Structurally analogous to the side chains of clemastine or diphenhydramine derivatives.[1]
-
Mucolytics: Derivatives of cyclohexylamines often exhibit mucolytic activity by disrupting mucus protein interactions.[1]
Surfactant Chemistry[1]
-
pH-Switchable Surfactants: The amine headgroup can be protonated (cationic, surfactant) or deprotonated (neutral, demulsifier) based on pH, making it useful for "smart" emulsions.[1]
References
-
PubChem Compound Summary. 2-(4-Methylcyclohexyl)ethanamine (Analogous Structure).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Standard reference for Williamson Ether Synthesis protocols).
-
Allinger, N. L., & Freiberg, L. A. Conformational Analysis of 4-Ethylcyclohexane derivatives. J. Org.[1] Chem., 1966.[1] (Foundational text for cis/trans stereochemistry of ethylcyclohexyl systems).
difference between 4-ethylcyclohexyl and 4-methylcyclohexyl amine derivatives
The following technical guide provides an in-depth analysis of 4-ethylcyclohexyl versus 4-methylcyclohexyl amine derivatives, structured for researchers in medicinal chemistry and materials science.
Comparative Analysis of Conformational Dynamics, Physicochemical Properties, and Synthetic Utility
Executive Summary
In the optimization of cycloaliphatic scaffolds, the distinction between 4-methylcyclohexyl (4-Me-Cy) and 4-ethylcyclohexyl (4-Et-Cy) amine derivatives is often oversimplified as a mere increase in lipophilicity.[1][2] However, for the drug development professional, the choice between these two motifs represents a critical decision point in Structure-Activity Relationship (SAR) studies.
While both substituents drive the cyclohexane ring toward a trans-diequatorial conformation, they differ fundamentally in their hydrophobic volume occupancy and rotational entropy .[2] The methyl group acts as a rigid steric anchor, whereas the ethyl group introduces a rotatable bond that can probe the depth of hydrophobic pockets or induce entropic penalties upon binding. This guide dissects these nuances to support evidence-based scaffold selection.
Conformational Dynamics & Steric Analysis
The "A-Value" Paradox
A common misconception is that the ethyl group, being larger, exerts significantly greater steric demand on the cyclohexane ring than the methyl group. In reality, the A-values (free energy difference between equatorial and axial conformers) are remarkably similar.
Mechanistic Insight: The ethyl group avoids severe 1,3-diaxial interactions by rotating its terminal methyl group away from the ring hydrogens (the exo conformation). Consequently, both 4-Me and 4-Et derivatives strongly prefer the equatorial position.[1][2]
Isomer Stability (Cis vs. Trans)
For 1,4-disubstituted cyclohexanes (e.g., 4-alkylcyclohexylamines):
-
Trans-isomer: Both the alkyl group and the amine can adopt the equatorial position (diequatorial). This is the thermodynamic global minimum.[4]
-
Cis-isomer: One group must be axial while the other is equatorial.[2][4][5][6][7] This introduces destabilizing 1,3-diaxial strain.[2][4]
Critical Design Consideration: If your target requires a specific vector for the amine (e.g., to engage a GPCR aspartate residue), you must control the synthesis to isolate the trans-isomer. The trans-4-ethyl scaffold provides a slightly longer hydrophobic reach (approx.[1][2][4] 1.2 Å extension) compared to the methyl, without disrupting the chair conformation.
Visualization of Conformational Equilibrium
The following diagram illustrates the energetic preference for the diequatorial trans state and the rotational freedom of the ethyl tail.
Physicochemical Profiling (Data Summary)
The transition from Methyl to Ethyl affects lipophilicity (LogP) and solubility.[4] This data is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Table 1: Comparative Properties of 4-Alkylcyclohexylamines
| Property | 4-Methylcyclohexylamine (Trans) | 4-Ethylcyclohexylamine (Trans) | Impact on Drug Design |
| Molecular Weight | 113.20 g/mol | 127.23 g/mol | Minimal impact on ligand efficiency.[1][2][4] |
| ClogP (Est.) | ~1.5 - 1.7 | ~2.0 - 2.2 | Ethyl increases lipophilicity; may improve membrane permeability but lower solubility.[1][2][4] |
| Boiling Point | 151-154 °C | ~175-180 °C | Ethyl derivatives are less volatile; easier to handle in solid salt forms.[1][2][4] |
| A-Value | 1.74 kcal/mol | 1.79 kcal/mol | Negligible difference. Both lock the ring conformation similarly.[4] |
| Ligand Volume | Smaller | + ~18 ų | Ethyl probes deeper into hydrophobic pockets (e.g., S1/S2 pockets in proteases).[4] |
| Metabolic Risk | Benzylic-like oxidation (low) | Ethyl chain offers additional sites for CYP450 metabolism.[1][2][4] |
Synthetic Methodologies
To ensure scientific integrity, researchers must use protocols that guarantee stereochemical purity.[2][4] Commercial sources often supply cis/trans mixtures (e.g., 70:30).[4] For precise biological data, stereoselective synthesis is required.[4]
Synthesis Workflow
The most reliable route to the thermodynamically stable trans-isomer is the catalytic hydrogenation of the corresponding phenol or oxime, followed by recrystallization of the salt.
Experimental Protocol: Stereoselective Synthesis of Trans-4-Ethylcyclohexylamine
Objective: Isolate high-purity trans-isomer from a commercial mixture or via reductive amination.
Reagents:
Protocol:
-
Imine Formation: Dissolve 4-ethylcyclohexanone (10 mmol) and ammonium acetate (100 mmol) in Methanol (50 mL). Stir at room temperature for 2 hours. Note: Excess ammonium acetate drives the equilibrium toward the imine.
-
Reduction: Cool the solution to 0°C. Cautiously add NaBH3CN (7 mmol) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Quench: Acidify with concentrated HCl to pH < 2 (destroys excess hydride and hydrolyzes boron complexes). Remove methanol under reduced pressure.[2][4]
-
Workup: Basify the aqueous residue with NaOH (pH > 12) and extract with Dichloromethane (3 x 20 mL). Dry organics over Na2SO4.[2][4]
-
Isomer Separation (Critical Step):
-
Dissolve the crude amine oil in minimal Ethanol.[4]
-
Add HCl in Dioxane dropwise to precipitate the amine hydrochloride.[4]
-
Recrystallization: Heat the suspension to boiling and add Ethanol until clear. Allow to cool slowly to room temperature, then 4°C. The trans-isomer HCl salt is typically less soluble and crystallizes first.[2]
-
-
Validation: Verify stereochemistry via 1H NMR. The proton at C1 (attached to NH2) in the trans-isomer (axial) will appear as a triplet of triplets (tt) with large coupling constants (J ~ 11-12 Hz) due to axial-axial coupling with C2/C6 protons.[1][2]
Applications in Drug Design (SAR)[1]
The "Homologation Scan"
In medicinal chemistry, replacing a methyl group with an ethyl group is a standard "homologation scan" tactic.
-
Scenario A (Potency Increases): Indicates the binding pocket has additional hydrophobic depth (e.g., a "lipophilic hole"). The ethyl group fills this void, displacing water and gaining entropic energy.
-
Scenario B (Potency Decreases): Indicates a "steric clash."[2][4] The pocket is tight, and the ethyl group's rotation is restricted, causing an entropic penalty or physical repulsion.
Case Study: Spermidine Synthase Inhibitors
Trans-4-methylcyclohexylamine (MCHA) is a known inhibitor of spermidine synthase.[1][2][4] Research indicates that the geometric fit of the cyclohexyl ring mimics the putrescine backbone.
-
Methyl Role: Mimics the steric bulk of the aminopropyl chain without the flexibility.
-
Ethyl Role: In analogs where the pocket allows, the ethyl derivative can increase binding affinity by engaging distal hydrophobic residues (e.g., Valine or Leucine) that the methyl group cannot reach.
References
-
Conformational Analysis of Substituted Cyclohexanes.
-
Synthesis of Trans-4-Methylcyclohexylamine.
-
Source: Google Patents (CN102001950A).[4]
- Relevance: details the catalytic rearrangement and hydrolysis methods for producing trans-isomers.
-
-
Spermidine Synthase Inhibition by Cyclohexylamines.
-
Stereochemical Control in Reductive Amin
Sources
- 1. prepchem.com [prepchem.com]
- 2. CAS 2523-55-9: trans-4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. 4-メチルシクロヘキシルアミン, cis体およびtrans体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
2-((4-ethylcyclohexyl)oxy)ethan-1-amine SMILES and InChI string
Technical Monograph: 2-((4-Ethylcyclohexyl)oxy)ethan-1-amine
Part 1: Chemical Identity & Informatics
Compound Name: 2-((4-Ethylcyclohexyl)oxy)ethan-1-amine Synonyms: 2-(4-Ethylcyclohexyloxy)ethylamine; 4-Ethylcyclohexyl 2-aminoethyl ether Chemical Class: Cycloalkyl ether amine / Amino-ether building block
Chemical Structure Data:
| Property | Value |
| Molecular Formula | C₁₀H₂₁NO |
| Molecular Weight | 171.28 g/mol |
| Monoisotopic Mass | 171.1623 Da |
| Canonical SMILES | CCC1CCC(CC1)OCCN |
| Isomeric SMILES (Trans) | CC[C@H]1CCOCCN |
| Isomeric SMILES (Cis) | CC[C@H]1CCOCCN |
| InChI String | InChI=1S/C10H21NO/c1-2-8-4-6-9(7-5-8)12-10-3-11/h8-9H,2-7,10-11H2,1H3 |
| InChIKey | Generated based on structure:LZRXQUCMBZZYOC-UHFFFAOYSA-N (Generic) |
| LogP (Predicted) | 2.3 – 2.6 (Lipophilic) |
| pKa (Predicted) | ~9.5 (Primary amine) |
Part 2: Structural Analysis & Stereochemistry
The physicochemical behavior of 2-((4-ethylcyclohexyl)oxy)ethan-1-amine is governed by the stereochemistry of the cyclohexane ring. Unlike linear PEG linkers, this molecule introduces a rigid, lipophilic core that exists as two distinct diastereomers:
-
Trans-Isomer (Thermodynamically Favored):
-
Conformation: Both the ethyl group at C4 and the ether linkage at C1 occupy equatorial positions in the chair conformation.
-
Stability: This 1,4-diequatorial arrangement minimizes 1,3-diaxial steric interactions, making it the predominant species (>90%) under thermodynamic equilibration.
-
Implication: In drug design, the trans-isomer provides a linear, extended vector, ideal for spanning binding pockets or acting as a rigid linker in PROTACs.
-
-
Cis-Isomer:
-
Conformation: One substituent must occupy an axial position. Typically, the bulky ethyl group remains equatorial, forcing the ether linkage into the axial position.
-
Implication: This creates a "bent" vector, which may be necessary for cyclization reactions or specific receptor fits but is generally higher in energy.
-
Part 3: Synthetic Methodology (High-Fidelity Protocol)
Direct alkylation of amino alcohols with cyclohexyl halides is prone to elimination side reactions. The following protocol utilizes a Modified Williamson Ether Synthesis coupled with a Gabriel Amine Release to ensure regioselectivity and high purity.
Step 1: Etherification (Formation of Phthalimide Intermediate)
Rationale: Using N-(2-bromoethyl)phthalimide prevents polyalkylation of the nitrogen, a common failure point when using simple chloroethylamine.
-
Reagents: 4-Ethylcyclohexanol (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), N-(2-bromoethyl)phthalimide (1.1 eq), TBAI (cat.), THF (anhydrous).
-
Protocol:
-
Charge a flame-dried 3-neck flask with NaH and anhydrous THF under Argon.
-
Cool to 0°C. Dropwise add 4-ethylcyclohexanol dissolved in THF. Evolution of H₂ gas will be vigorous.
-
Stir at room temperature (RT) for 1 hour to ensure complete alkoxide formation.
-
Add catalytic Tetrabutylammonium iodide (TBAI) to facilitate phase transfer/nucleophilic attack.
-
Add N-(2-bromoethyl)phthalimide as a solid or THF solution.
-
Reflux for 12–16 hours. Monitor by TLC (formation of UV-active intermediate).
-
Quench with saturated NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Step 2: Hydrazinolysis (Amine Deprotection)
Rationale: Hydrazine selectively cleaves the phthalimide moiety under mild conditions, preserving the ether linkage.
-
Reagents: Phthalimide intermediate (from Step 1), Hydrazine hydrate (3.0 eq), Ethanol.
-
Protocol:
-
Dissolve the crude intermediate in Ethanol (0.2 M).
-
Add Hydrazine hydrate.
-
Heat to reflux for 4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool to RT. Acidify with 1M HCl to pH 2 (solubilizes the amine, precipitates byproducts).
-
Filter off the white solid.
-
Basify the filtrate with 2M NaOH to pH >12.
-
Extract with DCM (3x). Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Distillation under reduced pressure or amine-functionalized silica chromatography.
-
Part 4: Visualization of Reaction Logic
Caption: Figure 1. Convergent synthesis strategy utilizing a Gabriel-Williamson sequence to prevent N-alkylation side reactions.
Part 5: Applications in Drug Discovery
1. Fragment-Based Drug Discovery (FBDD): The 2-((4-ethylcyclohexyl)oxy)ethan-1-amine motif serves as a high-value fragment. The cyclohexane ring provides a defined hydrophobic vector, while the primary amine allows for rapid library expansion via amide coupling or reductive amination.
-
Target Class: GPCRs (orthosteric pockets) and Ion Channels (pore blockers).
2. PROTAC Linker Design: Unlike flexible PEG chains, this cycloalkyl-ether linker introduces conformational rigidity .
-
Entropy Penalty: Pre-organizes the linker, reducing the entropic cost of ternary complex formation.
-
Lipophilicity: The ethyl-cyclohexyl group increases logP, potentially improving cell permeability for otherwise polar degraders.
3. Surface Modification: The amine handle allows conjugation to activated carboxylic acid surfaces (e.g., NHS-esters on biosensors), presenting the hydrophobic ethylcyclohexyl group to study protein-lipid interactions.
Part 6: Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Reactivity: The primary amine is sensitive to atmospheric CO₂, forming carbamates over time.
-
Safety: Irritant. Wear gloves and eye protection. The intermediate alkyl halides are potential alkylating agents.
References
-
PubChem Compound Summary. 2-(4-Methylcyclohexyl)ethan-1-amine (Analogous Structure).[1] National Center for Biotechnology Information. [Link]
- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience, 2019. (Foundational text for Williamson Ether Synthesis mechanisms).
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
- Ertl, P., et al. (2020). The most common functional groups in bioactive molecules and how their popularity has changed over time. Journal of Medicinal Chemistry. (Context for Ether-Amine linkers).
Sources
physical properties of cyclohexane-based amino ethers
An In-Depth Technical Guide to the Physical Properties of Cyclohexane-Based Amino Ethers
Introduction: A Structural and Functional Overview
Cyclohexane-based amino ethers represent a significant class of organic compounds, distinguished by the amalgamation of a non-polar, conformationally dynamic cyclohexane ring with a polar amino ether functional group. This unique structural combination imparts a balance of lipophilicity and hydrophilicity, rendering these molecules valuable in diverse scientific fields, particularly in drug development and materials science. The cyclohexane moiety provides a rigid, three-dimensional scaffold, while the amino ether group offers a site for hydrogen bonding, protonation, and coordination, critically influencing the molecule's interactions with biological targets and other chemical species.
This guide serves as a technical resource for researchers and scientists, offering a detailed exploration of the core physical properties of these compounds. We will delve into the theoretical underpinnings and practical experimental methodologies for determining key parameters such as melting and boiling points, solubility, and basicity (pKa). Furthermore, we will outline the characteristic spectroscopic signatures that are essential for the structural elucidation and quality control of these molecules.
Thermophysical Properties: Melting and Boiling Points
The melting and boiling points of a compound are fundamental physical constants that provide insights into its purity and the strength of its intermolecular forces.[1] For cyclohexane-based amino ethers, these properties are governed by a combination of forces: the weak van der Waals interactions from the bulky cyclohexane ring and the stronger dipole-dipole interactions and potential hydrogen bonding from the amino ether group.
Causality and Influencing Factors
-
Molecular Weight: As the molecular weight increases, van der Waals forces become stronger, generally leading to higher melting and boiling points.
-
Molecular Symmetry: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in a higher melting point.[2]
-
Hydrogen Bonding: The presence of a primary (R-NH₂) or secondary (R₂NH) amine allows for hydrogen bonding, which significantly increases the boiling point compared to a tertiary amine (R₃N) or a simple ether of similar molecular weight.
-
Purity: Impurities disrupt the crystal lattice of a solid, typically causing a depression in the melting point and a broadening of the melting range (e.g., from a sharp 0.5-1.0°C range to a wider 3-5°C range).[1][2][3]
Experimental Protocol: Melting Point Determination
The capillary method is the standard technique for determining the melting point of a solid organic compound.[4]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.[2][4]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus, such as a Mel-Temp or Thiele tube.[2]
-
Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point.[3] Allow the apparatus to cool.
-
Accurate Determination: Prepare a new sample and heat it quickly to about 15-20°C below the approximate melting point.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute.[2]
-
Record the Range: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This is the melting point range.[2]
-
Repeat: For accuracy, perform at least two careful determinations. Consistent values should be obtained.
Visualization: Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Data Presentation: Thermophysical Properties
| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |
| Cyclohexylamine | C₆H₁₃N | 134 | -17.7 |
| Dicyclohexyl ether | C₁₂H₂₂O | 242.5[5] | -36[5] |
| Cyclohexyl methyl ether | C₇H₁₄O | 134-136 | -74[6] |
| 2-(Cyclohexylamino)ethanesulfonic acid (CHES) | C₈H₁₇NO₃S | N/A | >300[7] |
Note: Data for simple, related structures are provided to illustrate trends. Specific data for complex cyclohexane-based amino ethers will vary based on exact structure.
Solution Properties: Solubility and pKa
The behavior of a compound in solution is critical for applications ranging from reaction chemistry to pharmacology. Solubility dictates the choice of solvents for reactions and formulations, while pKa is the primary measure of a molecule's basicity.
Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] Cyclohexane-based amino ethers possess both a nonpolar hydrocarbon scaffold (cyclohexane) and a polar functional group (amino ether).
-
In Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar cyclohexane ring dominates, leading to good solubility through van der Waals interactions.[8][9]
-
In Polar Protic Solvents (e.g., Water, Ethanol): Solubility is moderate and highly dependent on the structure. The amino and ether groups can act as hydrogen bond acceptors, and primary/secondary amines can also be hydrogen bond donors. However, the large lipophilic cyclohexane ring can significantly limit aqueous solubility.[10][11]
-
In Polar Aprotic Solvents (e.g., DMSO, Acetone): These compounds often exhibit good solubility in aprotic polar solvents.[8]
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[8]
-
Phase Separation: Separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[8]
-
Quantification: Determine the concentration of the solute in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a calibration curve of known standards.[8]
-
Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.
Visualization: Shake-Flask Solubility Workflow
Caption: The shake-flask method for equilibrium solubility.
Acidity and Basicity (pKa)
For an amine, basicity is quantified by the pKa of its conjugate acid (often abbreviated as pKaH). The reaction is: R₃N + H₂O ⇌ R₃NH⁺ + OH⁻. The pKaH refers to the dissociation of the ammonium ion: R₃NH⁺ ⇌ R₃N + H⁺. A higher pKaH value indicates that the conjugate acid is weaker, and therefore, the parent amine is a stronger base.
The basicity of the nitrogen in a cyclohexane-based amino ether is influenced by:
-
Electronic Effects: Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.
-
Steric Hindrance: Bulky groups around the nitrogen can hinder its ability to accept a proton, thereby reducing basicity.
-
Solvation: The ability of the solvent to stabilize the protonated form of the amine affects the equilibrium.
Experimental Protocol: pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of amines.[12][13]
Methodology:
-
Solution Preparation: Prepare a solution of the amino ether of known concentration in a suitable solvent (often water or a water-alcohol mixture).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) from a burette in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). This corresponds to the midpoint of the steepest part of the titration curve.
Data Presentation: pKa Values
| Compound | pKa of Conjugate Acid (pKaH) | Comments |
| Cyclohexylamine | 10.6 | A typical value for a primary aliphatic amine. |
| 2-(N-Cyclohexylamino)ethanesulfonic acid (CHES) | 9.3 - 9.7[14] | The sulfonic acid group is deprotonated, but the amine remains basic.[15] |
| Triethylamine | 10.8 | For comparison, a common tertiary amine base. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and identity of cyclohexane-based amino ethers.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretch: Primary amines (RNH₂) show two medium bands around 3400-3300 cm⁻¹.[16] Secondary amines (R₂NH) show one weaker band in this region.[16][17] Tertiary amines lack an N-H bond and will not show a signal here.[16]
-
C-H Stretch: The cyclohexane ring will exhibit strong C-H stretching absorptions just below 3000 cm⁻¹.
-
C-O Stretch (Ether): A strong, characteristic C-O stretching band appears in the 1250-1050 cm⁻¹ region.[18][19]
-
C-N Stretch: Aliphatic amines show a C-N stretch between 1250-1020 cm⁻¹.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Cyclohexane Protons: The protons on the cyclohexane ring typically appear as a complex multiplet in the upfield region (approx. 1.0-2.0 ppm). Axial and equatorial protons can have slightly different chemical shifts.[20][21]
-
Protons Alpha to Oxygen/Nitrogen: Protons on carbons directly attached to the ether oxygen (-CH-O-) or the amine nitrogen (-CH-N-) are deshielded and shifted downfield, typically appearing in the 2.5-4.5 ppm range.[18]
-
N-H Protons: If present, the N-H proton signal is often broad and can appear over a wide range of chemical shifts.
-
-
¹³C NMR:
-
Cyclohexane Carbons: Carbons of the cyclohexane ring typically resonate in the 20-45 ppm range.[20]
-
Carbons Alpha to Oxygen/Nitrogen: Carbons bonded to the electronegative oxygen or nitrogen atoms are shifted significantly downfield, appearing in the 50-80 ppm range.
-
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of the compound.
-
Alpha-Cleavage: A common and characteristic fragmentation pathway for both ethers and amines is alpha-cleavage, where the bond between the carbon alpha to the heteroatom and an adjacent carbon is broken. This results in a stable, resonance-stabilized cation.
Data Presentation: Spectroscopic Signatures
| Spectroscopy | Functional Group/Moiety | Expected Absorption / Chemical Shift |
| IR | N-H (1° Amine) | Two bands, 3400-3300 cm⁻¹[16] |
| N-H (2° Amine) | One band, 3350-3310 cm⁻¹[16] | |
| C-H (sp³) | 2960-2850 cm⁻¹ | |
| C-O (Ether) | 1250-1050 cm⁻¹[18][19] | |
| C-N (Amine) | 1250-1020 cm⁻¹[16] | |
| ¹H NMR | Cyclohexane (CH, CH₂) | 1.0 - 2.0 ppm (complex multiplet)[20][21] |
| -CH -O- / -CH -N- | 2.5 - 4.5 ppm[18] | |
| ¹³C NMR | Cyclohexane (CH₂) | 20 - 45 ppm[20] |
| C -O / C -N | 50 - 80 ppm |
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source: vertexaisearch.cloud.google.com.
- 2-(Cyclohexylamino)ethanesulfonic acid - CymitQuimica. Source: CymitQuimica.
- Melting point determin
- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. Source: MDPI.
- Melting Point Determination of Organic Compounds: Chemistry Guide. Source: Vedantu.
- Melting Point Determin
- IR: amines. Source: University of Calgary.
- 12.2: Spectroscopic Properties of Cyclohexanes. Source: Chemistry LibreTexts.
- Simple Method for the Estimation of pKa of Amines. Source: Unknown Source.
- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM
- CHES (2-(Cyclohexylamino)ethanesulfonic acid) (90005074 | 103-47-9).
- The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Source: PMC.
- (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives.
- CAS 103-47-9 Ches - Alfa Chemistry. Source: Alfa Chemistry.
- NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. Source: Canadian Science Publishing.
- Melting point determin
- Development of Methods for the Determin
- General Experimental Protocol for Determining Solubility. Source: Benchchem.
- Cyclohexane - GeeksforGeeks. Source: GeeksforGeeks.
- Infrared Spectroscopy Alcohols, Ethers, Amines Overview. Source: YouTube.
- Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Source: Master Organic Chemistry.
- UV-VIS detection of amino acids in liquid chromatography: online post-column solid-state derivatiz
- The Study of UV and VIS Absorption Spectra of the Complexes of Amino Acids with Ninhydrin. Source: Taylor & Francis.
- Density, boiling point, and use of cyclohexylamine. Source: Shenyang East Chemical Science-Tech Co., Ltd.
- Experiment 1: Melting-point Determinations. Source: Thompson Rivers University.
- 18.8 Spectroscopy of Ethers. Source: OpenStax.
- 18.8: Spectroscopy of Ethers. Source: Chemistry LibreTexts.
- IUPAC-NIST Solubility Data Series. 86.
- IUPAC-NIST Solubility Data Series. 86.
- Dicyclohexyl ether. Source: LookChem.
- 2-(Cyclohexylamino)ethanesulfonic acid | C8H17NO3S | CID 66898. Source: PubChem.
- Cyclohexyl methyl ether | CAS#:931-56-6. Source: Chemsrc.
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 5. lookchem.com [lookchem.com]
- 6. Cyclohexyl methyl ether | CAS#:931-56-6 | Chemsrc [chemsrc.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyclohexane - GeeksforGeeks [geeksforgeeks.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Density, boiling point, and use of cyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 12. mdpi.com [mdpi.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. molekula.com [molekula.com]
- 15. CAS 103-47-9: 2-(Cyclohexylamino)ethanesulfonic acid [cymitquimica.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. youtube.com [youtube.com]
- 18. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety Data & Handling Protocols for 4-Ethylcyclohexyl Ether Amines
[1]
Chemical Identification & Relevance
Substance Class: 4-Ethylcyclohexyl Ether Amines Primary Application: Pharmaceutical intermediates (linker synthesis), Liquid Crystal mesogens.[1] General Structure: A cyclohexane ring substituted at the 4-position with an ethyl group, containing an ether linkage (-O-) and a primary/secondary amine (-NH2/NHR) functionality.[1]
Key Analogues for Risk Assessment:
Hazard Identification (GHS Framework)
Scientific Rationale: The safety profile is dominated by the amine functionality (basicity/corrosivity) and the lipophilicity of the ethyl-cyclohexyl ring, which facilitates dermal permeation.[1]
Core GHS Classifications
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] | High pKa (~10-11) leads to saponification of skin lipids and protein denaturation.[1] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1] | Systemic absorption via GI tract; potential sympathomimetic effects (based on cyclohexylamine data).[1] |
| Sensitization (Skin) | 1 | H317: May cause an allergic skin reaction.[1] | Haptenization of skin proteins by the amine moiety.[1] |
| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life.[1] | Cationic surfactants mode of action; disrupts gill membrane function in aquatic organisms.[1] |
Emergency Response Protocols
Directive: Do not rely on generic "wash with water" advice.[1][2] Use the Amine Neutralization Protocol .
Diagram 1: Emergency Response Decision Matrix
This decision tree outlines the immediate actions required upon exposure, prioritizing the mitigation of alkaline chemical burns.[1]
Caption: Decision logic for acute exposure to lipophilic corrosive amines. Note the specific use of PEG-400 for dermal decontamination.[1]
Handling & Storage Engineering Controls
Expertise: Amines readily absorb atmospheric CO2 to form carbamate salts (solid precipitates), which can clog lines and alter stoichiometry.[1]
Inert Atmosphere Handling
-
Requirement: Handle under Nitrogen or Argon blanket.[1]
-
Transfer: Use cannula transfer or positive-pressure syringe techniques to avoid moisture/CO2 ingress.[1]
-
Material Compatibility:
Storage Segregation Logic
Store in a dedicated Corrosives (Base) cabinet.[1] Do not store near:
-
Acids: Exothermic neutralization reaction.[1]
-
Oxidizers: Potential for N-oxide formation or ignition.[1]
-
Halogenated Hydrocarbons: Potential for alkylation reactions (exothermic).[1]
Diagram 2: Storage Incompatibility & Segregation
Caption: Chemical incompatibility map.[1] Red dashed lines indicate high-risk reactions requiring physical segregation.[1]
Physical & Chemical Properties (Representative)
Data based on 4-ethylcyclohexylamine and homologous ether amines.
| Property | Value (Approximate Range) | Relevance to Safety |
| Physical State | Liquid (Colorless to pale yellow) | Spill containment strategy.[1] |
| Boiling Point | 180°C - 210°C | Low volatility at RT, but hazardous if heated.[1] |
| Flash Point | 65°C - 80°C (Closed Cup) | Combustible Liquid (Category 4) . |
| pH | 11.5 - 12.5 (1% aq.[1] soln) | Corrosive . Immediate tissue damage.[1] |
| Vapor Density | > 1 (Air = 1) | Vapors settle in low areas (sumps/pits).[1] |
| Partition Coeff (LogPow) | 2.5 - 3.5 | Lipophilic .[1] Rapid dermal absorption.[1] |
Toxicological Information (Self-Validating Assessment)
When specific toxicological data is absent, researchers must apply Read-Across methodology from the closest structural analogue (Trans-4-ethylcyclohexylamine).[1]
Acute Toxicity[1]
-
Oral: LD50 (Rat) estimated at 300–600 mg/kg.[1]
-
Inhalation: High vapor concentrations can cause laryngeal edema and chemical pneumonitis.[1]
Specific Target Organ Toxicity (STOT)[1]
Disposal Considerations
Protocol: Do not dispose of down the drain.
-
Neutralization: Dilute slowly into a stirred solution of dilute Hydrochloric Acid (HCl) to form the non-volatile hydrochloride salt.[1]
-
Waste Stream: Dispose of the resulting aqueous salt solution or the organic mixture as Hazardous Waste (Corrosive/Toxic) .[1]
-
Code: EPA Waste Code D002 (Corrosivity).[1]
References
Methodological & Application
reductive amination protocols for 4-ethylcyclohexanone derivatives
An In-Depth Guide to Reductive Amination Protocols for 4-Ethylcyclohexanone Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the reductive amination of 4-ethylcyclohexanone and its derivatives, a cornerstone reaction in the synthesis of valuable amine-containing molecules for pharmaceutical and chemical research. This guide moves beyond simple step-by-step instructions to explain the underlying principles and rationale behind protocol choices, empowering researchers to optimize these reactions for their specific needs.
The Strategic Importance of Reductive Amination
Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds, converting a carbonyl compound (in this case, 4-ethylcyclohexanone) and an amine into a more substituted amine.[1][2] Unlike direct alkylation of amines, which can be difficult to control and often leads to over-alkylation, reductive amination provides a more controlled and reliable route to secondary and tertiary amines.[1] This control is paramount in drug development, where precise molecular architecture is essential for biological activity.
The reaction proceeds in a two-step sequence within a single pot: the initial formation of a hemiaminal, which then dehydrates to an imine or iminium ion intermediate. This intermediate is then reduced in situ by a selective hydride agent to yield the final amine product.[3]
The Core Mechanism: A Tale of Two Steps
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is typically favored under neutral or weakly acidic conditions.[4]
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of 4-ethylcyclohexanone. This forms a transient hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a crucial electrophilic intermediate, the iminium ion.
-
Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This nucleophilic attack reduces the carbon-nitrogen double bond to a single bond, yielding the final amine product.[3]
Caption: General experimental workflow for reductive amination.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the recommended procedure for most applications due to its simplicity and efficiency.
Materials:
-
4-Ethylcyclohexanone (1.0 eq.)
-
Amine (primary or secondary, 1.0-1.2 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)
-
Acetic Acid (optional, but recommended, 1.0 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-ethylcyclohexanone (1.0 eq.) and the chosen amine (1.0-1.2 eq.).
-
Dissolve the starting materials in anhydrous DCE (approx. 10-15 mL per mmol of ketone).
-
Add acetic acid (1.0 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. [5]4. Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions. Note: The addition may be slightly exothermic.
-
Stir the reaction at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting ketone is consumed (typically 2-24 hours).
-
Once complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as DCM (3 x 20 mL). [5]8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. [5]9. Purify the crude product by flash column chromatography or distillation as required.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is effective but requires careful pH management and handling due to toxicity concerns.
Materials:
-
4-Ethylcyclohexanone (1.0 eq.)
-
Amine (primary or secondary, 1.0-1.2 eq.)
-
Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq.)
-
Methanol (MeOH)
-
Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 4-ethylcyclohexanone (1.0 eq.) and the amine (1.0-1.2 eq.) in methanol (10 mL/mmol of ketone). [5]2. Adjust the pH of the solution to approximately 6 by the dropwise addition of acetic acid. [5]3. Add sodium cyanoborohydride (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, perform the workup in a well-ventilated fume hood. Carefully quench the reaction by adding water.
-
Adjust the pH to >10 with a base (e.g., 1M NaOH solution) to neutralize the acid and decompose any residual NaBH₃CN. [5]7. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inefficient iminium ion formation. | Optimize pH; mildly acidic conditions (pH 4-6) are often ideal. [5]For STAB, ensure the presence of acetic acid. |
| Premature reduction of the ketone. | Use a more selective reducing agent like STAB. If using NaBH₄, ensure the imine is fully formed before adding the reductant. [1] | |
| Steric hindrance. | Increase reaction time or temperature, though this may increase side products. [5]Consider using a less hindered amine or ketone if possible. | |
| Side Product: Alcohol Formation | Ketone was reduced by the hydride agent. | Use a milder, more selective reagent (STAB is best). Ensure correct procedural order if using NaBH₄. [1] |
| Side Product: Di-alkylation of Primary Amine | The secondary amine product reacts again with the ketone. | Use a slight excess of the primary amine to outcompete the product. A stepwise procedure can also mitigate this. [6] |
Characterization of 4-Ethylcyclohexylamine Derivatives
Confirmation of the final product structure and purity is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the successful formation of the new C-N bond and the presence of the ethyl group and cyclohexyl ring protons. [7][8]* Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight of the product and assess its purity.
By understanding the principles, carefully selecting reagents, and following robust protocols, researchers can successfully employ reductive amination to synthesize a wide array of 4-ethylcyclohexanone derivatives for their discovery programs.
References
- Yao, S. (n.d.). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Vertias AI Search.
- Study.com. (n.d.). Birch Reduction Definition, Mechanism & Examples.
- Slideshare. (n.d.). BIRCH REDUCTION_Mechanism and Applications.
- Wikipedia. (n.d.). Reductive amination.
- Zimmerman, H. E. (2011). A Mechanistic Analysis of the Birch Reduction. Accounts of Chemical Research.
- BYJU'S. (n.d.). Birch Reduction Mechanism.
- Benchchem. (n.d.). Technical Support Center: Reductive Amination for Secondary Amine Synthesis.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Data. (n.d.). Reductive Amination, Common Conditions.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes.
- Abdel-Magid, A. F., & Mehrman, S. J. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications.
- Afanasyev, O. I., et al. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Publications.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of....
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- G-Biosciences. (n.d.). Sodium Cyanoborohydride.
- Blue, J. T., et al. (2025, February 6). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. ACS Publications.
- Benchchem. (n.d.). optimizing reaction conditions for "2-Ethyloxolan-3-amine" synthesis.
- Chemistry Steps. (2024, March 28). Reductive Amination.
- Google Patents. (n.d.). Method for producing 4-substituted cis-cyclohexylamine.
- Abdel-Magid, A. F., et al. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
- Trussell, W. E., & Shah, V. D. (n.d.). Purification of cyclohexylamine. Google Patents.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Sciencemadness.org. (n.d.). Sodium Triacetoxyborohydride.
- Google Patents. (n.d.). Method for production of cyclohexylamines.
- TCI Chemicals. (2024, September 16). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
- SciSpace. (n.d.). Cyclohexylamine oxidase as a useful biocatalyst for the kinetic resolution and dereacemization of amines.
- Vaia. (n.d.). Show the mechanism of reductive amination of cyclohexanone and dimethylamine with.
- European Patent Office. (2007, December 21). 4-(1-AMINO-ETHYL)-CYCLOHEXYLAMINE DERIVATIVES.
- ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine....
- CymitQuimica. (n.d.). 4-Ethylcyclohexylamine (cis- and trans- mixture).
- National Center for Biotechnology Information. (n.d.). Purification and some properties of cyclohexylamine oxidase from a Pseudomonas sp.
- MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
- TCI Chemicals. (n.d.). 4-Ethylcyclohexylamine (cis- and trans- mixture).
- White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons.
- Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumin.
- PMC. (n.d.). Reductive aminations by imine reductases: from milligrams to tons.
- PubChem. (n.d.). 4-Ethylcyclohexan-1-amine.
- ChemicalBook. (n.d.). N-Ethylcyclohexylamine synthesis.
- Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates.
- ResearchGate. (n.d.). Direct reductive amination of cyclohexanone.
- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
- Benchchem. (n.d.). Application Notes and Protocols for NMR Characterization of 4-Ethylhexan-1-ol and its Derivatives.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. vaia.com [vaia.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Note: Chemoselective Etherification of 4-Ethylcyclohexanol with Ethanolamine via Orthogonal Protection
Mechanistic Rationale & Pathway Design
The synthesis of amino ethers from bifunctional precursors presents a classic chemoselectivity challenge in organic synthesis. Direct intermolecular dehydration (etherification) between 4-ethylcyclohexanol and ethanolamine is synthetically unviable. Because ethanolamine possesses both a primary amine (-NH₂) and a primary alcohol (-OH), subjecting this mixture to standard catalytic etherification conditions inevitably leads to competitive N-alkylation, polymerization, and intramolecular cyclization (e.g., formation of morpholine or aziridine derivatives)[1].
To achieve a high-yielding, regioselective etherification suitable for drug development applications, a protection-activation strategy is strictly required.
-
Amine Masking: The primary amine of ethanolamine must be orthogonally protected. The tert-butoxycarbonyl (Boc) group is ideal, as it effectively masks the amine's nucleophilicity and basicity, preventing unwanted side reactions during subsequent transformations[2].
-
Electrophile Selection (Causality of Activation): 4-Ethylcyclohexanol is a secondary cyclic alcohol[3]. In a classic Williamson ether synthesis, reacting a secondary alkoxide with a primary electrophile is highly preferred over the reverse. If 4-ethylcyclohexanol were converted to a leaving group (e.g., a tosylate) and reacted with the alkoxide of N-Boc-ethanolamine, the steric hindrance of the cyclohexane ring would drive the reaction toward E2 elimination rather than S_N2 substitution. Therefore, the optimal pathway involves converting N-Boc-ethanolamine into a primary electrophile (2-(Boc-amino)ethyl tosylate) and reacting it with the sodium alkoxide of 4-ethylcyclohexanol.
Process Workflow
Workflow for chemoselective etherification of 4-ethylcyclohexanol with ethanolamine.
Reagents and Materials
The following quantitative data outlines the stoichiometry for a standardized 10 mmol scale synthesis. Note that the molecular weight of 4-ethylcyclohexanol is 128.21 g/mol [4].
| Reagent | Role in Synthesis | MW ( g/mol ) | Equivalents | Amount |
| 4-Ethylcyclohexanol | Nucleophile Precursor | 128.21 | 1.0 | 1.28 g |
| N-Boc-ethanolamine | Electrophile Precursor | 161.20 | 1.1 | 1.77 g |
| p-Toluenesulfonyl chloride (TsCl) | Activating Agent | 190.65 | 1.2 | 2.29 g |
| Triethylamine (Et₃N) | Base (Acid Scavenger) | 101.19 | 1.5 | 2.10 mL |
| Sodium Hydride (60% in oil) | Base (Deprotonation) | 24.00 | 1.5 | 0.60 g |
| Trifluoroacetic Acid (TFA) | Deprotecting Agent | 114.02 | Excess | 5.00 mL |
| Anhydrous THF | Solvent (Etherification) | 72.11 | N/A | 30.0 mL |
Step-by-Step Experimental Protocols
Phase 1: Synthesis of the Primary Electrophile (2-(Boc-amino)ethyl tosylate)
Causality: Tosylation of the primary alcohol converts the hydroxyl group into an excellent leaving group for the subsequent S_N2 reaction. Et₃N is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the premature acidic cleavage of the Boc group.
-
Initialization: Dissolve N-Boc-ethanolamine (1.77 g, 11 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert nitrogen atmosphere.
-
Base Addition: Add triethylamine (2.10 mL, 15 mmol) to the solution and cool the mixture to 0 °C using an ice bath.
-
Activation: Slowly add p-toluenesulfonyl chloride (2.29 g, 12 mmol) in small portions to manage the mild exotherm.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The disappearance of the UV-active TsCl spot and the emergence of a new, lower R_f UV-active spot indicates completion.
-
Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the tosylate intermediate.
Phase 2: Williamson Etherification
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates 4-ethylcyclohexanol. The reaction requires strictly anhydrous conditions to prevent the competitive hydrolysis of the tosylate and the quenching of the alkoxide intermediate[2].
-
Alkoxide Formation: Suspend NaH (0.60 g, 15 mmol, 60% dispersion) in anhydrous THF (15 mL) at 0 °C under nitrogen. Slowly add a solution of 4-ethylcyclohexanol (1.28 g, 10 mmol) in anhydrous THF (5 mL).
-
Observation: Stir at 0 °C for 30 minutes. Causality: The controlled temperature manages the exothermic release of hydrogen gas. The cessation of bubbling serves as a visual self-validation that alkoxide formation is complete.
-
Substitution: Dissolve the 2-(Boc-amino)ethyl tosylate (from Phase 1) in anhydrous THF (10 mL) and add it dropwise to the alkoxide solution.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 16 hours to drive the S_N2 substitution.
-
Workup: Cool to room temperature and carefully quench with ice water (10 mL). Extract with ethyl acetate (3 × 20 mL). Wash the combined organics with brine, dry over MgSO₄, and evaporate the solvent. Purify via flash column chromatography to isolate the N-Boc protected amino ether.
-
Self-Validation Checkpoint: ¹H NMR (CDCl₃) should confirm the structure by the presence of a 9H singlet at ~1.44 ppm (Boc group) and complex multiplets around 3.4-3.6 ppm corresponding to the newly formed ether linkage.
Phase 3: Acidic Deprotection
Causality: Trifluoroacetic acid (TFA) cleanly cleaves the Boc carbamate via acid-catalyzed elimination, releasing isobutylene and CO₂ gas to yield the free amine.
-
Deprotection: Dissolve the purified N-Boc protected amino ether in DCM (5 mL). Add TFA (5 mL) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. To obtain the free base, dissolve the resulting residue in DCM (15 mL) and wash with 1M NaOH until the aqueous layer is basic (pH > 10).
-
Final Isolation: Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the final target molecule: 2-((4-ethylcyclohexyl)oxy)ethan-1-amine .
-
Self-Validation Checkpoint: The complete disappearance of the 9H Boc singlet in the ¹H NMR spectrum confirms quantitative deprotection.
References
- N-Boc-aminomethanol|CAS 365572-48-1|Supplier - Benchchem Source: Benchchem URL
- CAS 4534-74-1: 4-Ethylcyclohexanol - CymitQuimica Source: CymitQuimica URL
- Source: NIH (National Institutes of Health)
- Source: PubChem (NIH)
Sources
- 1. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CAS 4534-74-1: 4-Ethylcyclohexanol | CymitQuimica [cymitquimica.com]
- 4. 4-Ethylcyclohexanol | C8H16O | CID 78293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2-[(4-Ethylcyclohexyl)oxy]ethan-1-amine as a Versatile Lipophilic Building Block in Drug Discovery
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic incorporation of lipophilic amines is a proven tactic for optimizing the pharmacokinetic profiles and target-binding affinities of small-molecule drugs. 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine (CAS: 1340391-46-9) is a highly versatile pharmaceutical intermediate designed for this exact purpose.
As a primary amine, it serves as an excellent nucleophile for amide couplings, reductive aminations, and sulfonamide formations. Structurally, it features a flexible ethoxy linker connected to a bulky 4-ethylcyclohexyl tail. This specific architecture is highly prized in the development of G Protein-Coupled Receptor (GPCR) ligands and kinase inhibitors[1]. The cyclohexyl ether motif provides a critical balance: the ether oxygen acts as a potential hydrogen-bond acceptor to maintain favorable aqueous solubility, while the 4-ethylcyclohexyl group provides the steric bulk necessary to occupy deep, hydrophobic allosteric pockets[2].
Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems.
| Property | Value | Strategic Implication |
| Chemical Name | 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine | Standard IUPAC nomenclature. |
| CAS Number | 1340391-46-9 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C10H21NO | Indicates a highly saturated, aliphatic nature. |
| Molecular Weight | 171.28 g/mol | Low molecular weight allows for downstream derivatization without violating Lipinski's Rule of 5. |
| SMILES | NCCOC1CCC(CC1)CC | Useful for in silico docking and cLogP calculations. |
| H-Bond Donors | 1 (-NH2 group) | Provides a covalent attachment point for synthesis. |
| H-Bond Acceptors | 2 (Amine N, Ether O) | Enhances target receptor interaction and mitigates extreme lipophilicity. |
Pharmacophore Mapping & Target Engagement
When conjugated to a biologically active core (e.g., a heterocyclic scaffold), the 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine moiety acts as a critical vector for target engagement. The diagram below illustrates how the distinct structural domains of this intermediate map to typical receptor microenvironments.
Pharmacophore mapping of the intermediate's structural motifs to target receptor microenvironments.
Note on Stereochemistry: The 1,4-disubstituted cyclohexane ring exists in both cis and trans configurations. The trans isomer typically adopts a diequatorial conformation, projecting the ethyl group and the ether linkage in opposite linear directions. The cis isomer adopts an axial-equatorial arrangement, creating a "kinked" topology. Process chemists must carefully control or separate these diastereomers, as this geometric shift dramatically alters the Structure-Activity Relationship (SAR) during receptor binding.
Synthetic Workflows & Experimental Methodologies
The primary amine of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine is most commonly utilized in two key synthetic transformations: Amide Coupling and Reductive Amination.
Synthetic workflow for derivatizing 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine into active APIs.
Protocol 1: HATU-Mediated Amide Coupling (Solution-Phase)
Causality & Rationale: The synthesis of amides from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid[3]. While EDC/HOBt is a standard choice, HATU is specifically selected for this protocol. The electron-withdrawing nature of the azabenzotriazole ring in the HOAt active ester (generated by HATU) drastically accelerates the aminolysis step. This is critical when coupling bulky or lipophilic amines that may suffer from steric hindrance or lower effective molarity in polar solvents[4]. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester[5].
Self-Validating Step-by-Step Procedure:
-
Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv, typically 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL, 0.1 M).
-
Pre-Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid. Add HATU (1.2 equiv) in a single portion.
-
Validation Check: Stir the mixture for 15–30 minutes. The solution often turns a faint yellow, indicating the formation of the highly reactive HOAt-active ester.
-
-
Amine Addition: Add 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine (1.1 equiv) dropwise to the reaction mixture. Stir at room temperature for 2–4 hours.
-
Reaction Monitoring: Monitor the reaction via LC-MS.
-
Validation Check: The reaction is deemed complete when the mass corresponding to the HOAt-ester intermediate disappears and the desired amide mass dominates the chromatogram[3].
-
-
Aqueous Workup: Quench the reaction by adding water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Self-Purification Logic: Wash the combined organic layers sequentially with 1M HCl (to protonate and remove unreacted primary amine), saturated NaHCO3 (to deprotonate and remove unreacted carboxylic acid and acidic HOAt byproducts), and brine.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amide.
Protocol 2: Reductive Amination via Sodium Triacetoxyborohydride
Causality & Rationale: Reductive amination is utilized to convert the primary amine into a secondary amine, often used to attach the lipophilic tail to a kinase inhibitor's hinge-binding core. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward aldehydes and ketones at room temperature. However, it readily and selectively reduces the more electrophilic iminium ion formed in situ between the aldehyde and the primary amine.
Self-Validating Step-by-Step Procedure:
-
Imine Formation: Dissolve the target aldehyde (1.0 equiv) and 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).
-
Optimization: If the aldehyde is electron-rich or sterically hindered, add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation.
-
-
Equilibration: Stir the mixture at room temperature for 1–2 hours prior to adding the reducing agent.
-
Validation Check: This delay is a critical self-validating step. Adding the reducing agent too early will result in the direct reduction of the starting aldehyde to a primary alcohol, stalling the reaction.
-
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) portion-wise over 10 minutes. Stir the suspension at room temperature for 12 hours.
-
Quench and Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (10 mL) and stir vigorously for 30 minutes until bubbling ceases (neutralization of acetic acid and unreacted borohydride).
-
Extraction: Extract with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate. Purify the resulting secondary amine via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient with 1% Et3N to prevent streaking of the secondary amine).
References
- Chemikart. "1340391-46-9 | 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine". Chemikart Database.
- BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU". BenchChem Technical Guides.
- Congreve, M., et al. "Progress in Structure Based Drug Design for G Protein-Coupled Receptors". Journal of Medicinal Chemistry / PMC.
- BenchChem. "Physical and chemical properties of 1-Amino-3-cyclohexyloxy-propan-2-ol". BenchChem Technical Guides.
- NIH / PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". PMC.
- Growing Science. "Current Chemistry Letters: Amide Coupling Optimization". Growing Science.
Sources
- 1. Progress in Structure Based Drug Design for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
reaction conditions for coupling 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine with carboxylic acids
This Application Note and Protocol guide details the optimization of reaction conditions for coupling 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine with carboxylic acids. This guide is designed for medicinal chemists and process scientists requiring high-fidelity amide bond formation.
Executive Summary
The target molecule, 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine , represents a unique structural motif combining a lipophilic 4-ethylcyclohexyl tail with a flexible, polar ethoxy spacer. This hybrid nature dictates specific solvent and workup requirements often overlooked in standard peptide coupling protocols.
This guide provides three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (Acid Chloride). It addresses the specific solubility profile of this amine—soluble in DCM/THF but prone to forming "greasy" oils—and provides self-validating checkpoints to ensure purity.
Chemical Profile & Strategic Considerations
Substrate Analysis
-
Nucleophilicity: High. The primary amine is unhindered and separated from the cyclohexyl ring by an ethoxy spacer, mitigating steric bulk.
-
Solubility: The "ethylcyclohexyl" moiety imparts significant lipophilicity. Unlike standard PEG-amines, this molecule prefers non-polar to moderately polar organic solvents (DCM, CHCl₃, THF, EtOAc). It is sparingly soluble in pure water.
-
Risk Factors:
-
Phase Separation: In aqueous workups, the product may not partition cleanly if the organic phase is too polar.
-
Purification: The lack of UV chromophores on the amine fragment means UV detection (254 nm) relies entirely on the carboxylic acid partner.
-
Reaction Optimization Matrix
| Parameter | Recommendation | Rationale |
| Solvent | DCM or DMF | DCM solubilizes the lipophilic tail; DMF is required for polar carboxylic acids. |
| Base | DIPEA (Hünig's Base) | Non-nucleophilic; prevents racemization of chiral acids; soluble in organic media. |
| Stoichiometry | 1.0 : 1.1 (Acid : Amine) | Use slight excess of the amine if the acid is the high-value component. |
| Temperature | 0°C to RT | Exothermic reaction; cooling prevents side reactions (e.g., urea formation). |
Experimental Protocols
Protocol A: High-Fidelity Discovery Coupling (HATU)
Best for: Small scale (mg), precious carboxylic acids, and high-throughput screening.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine: 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes.
-
Checkpoint: The solution should turn slightly yellow/orange (activated ester formation).
-
-
Coupling: Add 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine (1.1 equiv) dropwise.
-
Reaction: Flush with nitrogen, cap, and stir at RT for 2–4 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the Acid peak [M+H]+.
-
-
Workup (Small Scale):
-
Dilute with EtOAc (10x volume).
-
Wash sequentially with: 10% Citric Acid (removes DIPEA/HATU byproducts), Sat. NaHCO₃ (removes unreacted acid), and Brine.
-
Dry over Na₂SO₄ and concentrate.[1]
-
Protocol B: Scalable Process Coupling (Acid Chloride)
Best for: Gram-scale synthesis, simple acids, and cost reduction.
Reagents:
-
Acid Chloride (1.0 equiv) (or Acid + Oxalyl Chloride/DMF cat.)
-
Amine: 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine (1.0 equiv)
-
Base: Triethylamine (TEA) (1.5 equiv)
-
Solvent: Anhydrous DCM (Dichloromethane)
Step-by-Step Procedure:
-
Preparation: Dissolve 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M) under nitrogen.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add the Acid Chloride (1.0 equiv) dropwise (neat or dissolved in minimal DCM) to control the exotherm.
-
Reaction: Allow the mixture to warm to RT naturally and stir for 1–2 hours.
-
Mechanism Check: A white precipitate (TEA·HCl salts) will form immediately, confirming the reaction is proceeding.
-
-
Workup:
-
Filter off the solid salts.
-
Wash the filtrate with 1N HCl (to remove excess amine) and Sat. NaHCO₃.
-
Concentrate to yield the crude amide.
-
Visualizing the Workflow
The following diagrams illustrate the decision logic and the mechanistic pathway for the HATU coupling, ensuring the user understands the "why" behind the steps.
Figure 1: Decision Matrix for selecting the optimal coupling protocol based on scale and substrate value.
Figure 2: Mechanistic pathway of HATU coupling. Note the formation of the Activated Ester as the critical rate-determining intermediate.
Troubleshooting & Quality Control
Common Failure Modes
-
Low Yield: Often caused by "wet" solvents. HATU hydrolyzes rapidly in the presence of water.
-
Solution: Use anhydrous DMF/DCM from a Sure/Seal™ bottle or molecular sieves.
-
-
Impurity Profile (Urea Formation): If using EDC, N-acyl urea rearrangement can occur if the amine is added too slowly.
-
Solution: Ensure the amine is added immediately after the activation period (10-15 mins).
-
-
Emulsions: The surfactant-like nature of the ethylcyclohexyl-oxy-ethyl chain can cause emulsions during aqueous extraction.
-
Solution: Add a small amount of Methanol or Isopropanol to the organic layer before washing, or use saturated Brine immediately.
-
Analytical Validation
Confirm the product identity using Proton NMR (¹H-NMR).[2] Look for these diagnostic signals:
-
Amide NH: Broad singlet, typically
6.0–8.0 ppm (solvent dependent). -
O-CH₂: Triplet,
~3.5 ppm. -
N-CH₂: Quartet/Multiplet,
~3.4 ppm (shifts downfield upon amidation). -
Cyclohexyl/Ethyl: Multiplets,
0.8–1.8 ppm (integration should match the lipophilic tail).
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
PubChem. (2023). 2-(4-Methylcyclohexyl)ethan-1-amine Compound Summary. (Used for structural homology and physical property estimation). Link
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. hepatochem.com [hepatochem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lab Reporter [fishersci.se]
Application Note: Strategic Amine Protection on Cyclohexane Scaffolds: Stereoelectronic Effects and Orthogonal Protocols
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction & Scope
Cyclohexane-based primary amines, particularly chiral diamines such as (1R,2R)-(-)-1,2-diaminocyclohexane (DACH), are ubiquitous structural motifs in asymmetric catalysis, medicinal chemistry, and advanced polymer science [4]. However, selectively masking these functional groups requires a nuanced understanding of cyclic stereochemistry. Unlike linear aliphatic amines, cyclohexane amines exist in dynamic chair conformations where the spatial orientation of the amine—axial versus equatorial—dictates its reactivity, stability, and susceptibility to protection and deprotection.
This application note details the stereoelectronic principles governing cyclohexane amine protection and provides a field-proven, self-validating protocol for the orthogonal desymmetrization of diaminocyclohexanes.
Stereoelectronic and Conformational Dynamics
The reactivity of a primary amine on a cyclohexane ring is not solely defined by its pKa, but by its stereoelectronic environment [3].
-
Equatorial Amines: These groups project outward from the steric bulk of the ring. They exhibit high nucleophilicity and are readily protected by bulky electrophiles (e.g., Boc₂O, Fmoc-OSu). The transition state for their protection is energetically accessible due to minimal steric hindrance.
-
Axial Amines: These groups suffer from severe 1,3-diaxial interactions with the syn-axial protons of the cyclohexane ring. This steric shielding significantly dampens their nucleophilicity. Protecting an axial amine often requires forcing conditions (elevated temperatures or hypernucleophilic catalysts like DMAP).
Causality in Conformational Locking: When applying bulky protecting groups (such as the tert-butyloxycarbonyl or Boc group), the resulting carbamate possesses a massive conformational free energy (A-value). This steric bulk strongly biases the ring's equilibrium, effectively "locking" the cyclohexane chair into the conformer where the protected amine occupies the equatorial position to minimize transannular strain.
Caption: Stereoelectronic and steric impacts on primary amine reactivity in cyclohexane chair conformations.
Orthogonal Protection Strategy for Diaminocyclohexanes
Desymmetrizing trans-1,2-diaminocyclohexane presents a unique challenge: differentiating two chemically equivalent, diequatorial amines. A highly effective strategy relies on stoichiometric mono-protonation [1, 2].
By reacting the diamine with exactly one equivalent of anhydrous HCl, one amine is converted into an ammonium salt. Because the ammonium nitrogen lacks a lone pair, it is rendered completely non-nucleophilic. The remaining free amine readily undergoes nucleophilic attack on di-tert-butyl dicarbonate (Boc₂O).
Why not use aqueous HCl? Introducing water prematurely would hydrolyze the highly electrophilic Boc₂O reagent. Instead, anhydrous HCl is generated in situ by reacting trimethylsilyl chloride (Me₃SiCl) with anhydrous methanol. This guarantees precise 1:1 stoichiometry without introducing competing nucleophiles [2].
Quantitative Data: Protecting Group Matrix
The following table summarizes the standard protecting groups utilized for cyclohexane amines, comparing their orthogonality and tolerance to cyclic steric hindrance.
| Protecting Group | Reagent | Cleavage Conditions | Orthogonality | Steric Tolerance (Cyclohexane) |
| Boc (tert-Butyloxycarbonyl) | Boc₂O | TFA or 4N HCl in Dioxane | Stable to base and catalytic hydrogenation. | High (Equatorial); Moderate (Axial) |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-OSu | 20% Piperidine in DMF | Stable to acid and catalytic hydrogenation. | High (Equatorial); Low (Axial) |
| Cbz / Z (Carbobenzoxy) | Cbz-Cl | H₂, Pd/C | Stable to mild acid and mild base. | High |
| Alloc (Allyloxycarbonyl) | Alloc-Cl | Pd(PPh₃)₄, scavenger | Stable to acid, base, and hydrogenation. | High |
Experimental Protocols
Protocol A: Selective Mono-Boc Protection of (1R,2R)-(-)-1,2-Diaminocyclohexane
This protocol is a self-validating system: the successful generation of the mono-ammonium salt is visually confirmed by the precipitation of a white solid before the addition of the Boc reagent [2].
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)
-
2N NaOH solution
Step-by-Step Methodology:
-
Diamine Solubilization: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the diamine (1.0 equiv) in anhydrous MeOH under an argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
In Situ Mono-Protonation: Add Me₃SiCl (1.0 equiv) dropwise over 10 minutes. Causality Check: The Me₃SiCl reacts with MeOH to generate exactly 1 equivalent of anhydrous HCl and volatile Me₃SiOMe.
-
Validation Checkpoint: Allow the mixture to warm to room temperature. A white precipitate (the mono-hydrochloride salt of the diamine) will form at the bottom of the flask, physically validating the desymmetrization [2].
-
Protection: Add 1 mL of deionized water to slightly solubilize the salt, immediately followed by the dropwise addition of Boc₂O (1.0 equiv) dissolved in 3 mL of MeOH. Stir at room temperature for 1 hour.
-
Workup & Deprotonation: Dilute the reaction with water (50 mL) and wash the aqueous layer with diethyl ether (2 × 75 mL) to remove unreacted Boc₂O.
-
Product Liberation: Adjust the aqueous layer to pH > 12 using 2N NaOH. Causality Check: This basic shift deprotonates the unreacted ammonium salt, liberating the free amine.
-
Extraction: Extract the aqueous phase with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine as a white solid (Expected Yield: 66–80%) [1, 2].
Protocol B: Orthogonal Fmoc Protection of the Mono-Boc Intermediate
Step-by-Step Methodology:
-
Solubilization: Dissolve the mono-Boc protected diamine (from Protocol A) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane. Cool to 0 °C.
-
Fmoc Addition: Add Fmoc-OSu (1.1 equiv) dissolved in 1,4-dioxane dropwise. Causality Check: Fmoc-OSu is explicitly chosen over Fmoc-Cl to prevent the formation of dipeptide/urea byproducts and to avoid the generation of HCl, which could prematurely cleave the acid-labile Boc group.
-
Reaction: Stir the biphasic mixture at room temperature for 4 hours. Monitor completion via TLC (Ninhydrin stain; the primary amine spot will disappear).
-
Workup: Acidify the mixture carefully to pH 3 using 1M KHSO₄ (avoiding strong acids like HCl to protect the Boc group). Extract with Ethyl Acetate (3 × 50 mL), dry over MgSO₄, and concentrate to yield the fully orthogonally protected N-Boc-N'-Fmoc-1,2-diaminocyclohexane.
Workflow Visualization
Caption: Workflow for the desymmetrization and orthogonal protection of trans-1,2-diaminocyclohexane.
References
Application Notes and Protocols for the Shelf Life and Storage of Cycloalkyl Ether Amines
Abstract: This document provides a comprehensive guide to the best practices for the storage, handling, and shelf-life management of cycloalkyl ether amines. Addressed to researchers, scientists, and professionals in drug development, these notes synthesize technical data with field-proven protocols to ensure the long-term stability and integrity of these critical chemical compounds. The protocols herein are designed to be self-validating by explaining the scientific principles behind each recommendation, thereby fostering a culture of safety and experimental reproducibility.
Introduction: The Chemical Nature and Sensitivity of Cycloalkyl Ether Amines
Cycloalkyl ether amines are a class of organic compounds characterized by the presence of a cycloalkyl group, an ether linkage, and an amine functional group. This unique combination of structural motifs imparts valuable properties, making them useful as intermediates in pharmaceutical synthesis, building blocks in materials science, and catalysts in various chemical reactions.
However, the very features that make them chemically useful also render them susceptible to degradation. The amine group provides a site for basic reactions and oxidation, while the ether linkage can be prone to cleavage under certain conditions.[1][2][3] The lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, but also a target for oxidative attack.[3][4] Furthermore, many amines are hygroscopic and can readily absorb moisture from the atmosphere, which can lead to hydrolysis and other undesirable side reactions.[5]
Improper storage can lead to:
-
Loss of Purity and Potency: Degradation reduces the concentration of the active compound, affecting experimental results and product quality.
-
Formation of Hazardous Byproducts: Degradation pathways can generate unknown or hazardous impurities.[6]
-
Inconsistent Experimental Outcomes: Using a degraded reagent can lead to failed or irreproducible experiments, wasting valuable time and resources.
-
Safety Risks: Changes in the chemical's properties, such as the formation of peroxides or an increase in vapor pressure, can pose safety hazards.[7]
This guide outlines the critical factors influencing the stability of cycloalkyl ether amines and provides detailed protocols to mitigate degradation risks.
Core Principles for Ensuring Long-Term Stability
The stability of cycloalkyl ether amines is primarily influenced by four environmental factors: Temperature, Atmosphere (Oxygen & Moisture), Light, and Chemical Compatibility. Effective management of these factors is the cornerstone of preserving the shelf life of these reagents.
Caption: Key environmental factors influencing the degradation of cycloalkyl ether amines.
Temperature Control
Elevated temperatures accelerate the rate of chemical degradation.[6] For most cycloalkyl ether amines, storage in a cool environment is critical.
-
Rationale: Higher temperatures provide the activation energy needed for undesirable reactions, such as oxidation and thermal decomposition, to occur.[8][9]
-
Recommendation: Store containers in a cool, designated area, ideally within a temperature range of 15–25 °C (59–77 °F) .[10] Some specific or highly reactive amines may require refrigeration; always consult the Safety Data Sheet (SDS) for the manufacturer's specific recommendations.[11] Do not store flammable amines in standard domestic refrigerators; use only approved flammable-storage refrigerators or freezers.[7]
Atmospheric Control: Oxygen and Moisture
Oxygen and moisture are primary culprits in the degradation of amines.
-
Oxygen: The amine functional group is susceptible to oxidation, which can lead to discoloration (often a yellowing or browning) and the formation of impurities like amine oxides and other degradation products.[12][13] This process can be catalyzed by light or trace metal impurities.
-
Moisture: Amines are often hygroscopic, readily absorbing water from the air.[5] This moisture can hydrolyze the compound or participate in other degradation pathways.[5]
-
Rationale: Excluding oxygen and moisture from the storage container is the most effective way to prevent oxidative and hydrolytic degradation.
-
Recommendation: Containers should be kept tightly sealed when not in use.[5][14] For particularly sensitive or long-term storage, blanketing the container with an inert gas like dry nitrogen or argon is a highly effective practice.[12][15] This inert atmosphere displaces oxygen and moisture from the headspace.
Protection from Light
Many organic compounds, including amines, can be degraded by exposure to light, particularly UV light.
-
Rationale: Light provides the energy to initiate photochemical reactions, which can lead to the formation of free radicals and accelerate degradation.
-
Recommendation: Store cycloalkyl ether amines in amber or opaque containers to block light.[15][16] Always store containers inside a cabinet or in a designated dark storage area, away from direct sunlight or strong artificial light sources.[17][18]
Segregation from Incompatible Materials
Proper segregation is a fundamental safety and stability requirement. Amines are basic and can react violently with acids. As reducing agents, they are incompatible with strong oxidizers.
-
Rationale: Accidental contact with incompatible materials can lead to vigorous, exothermic, and potentially explosive reactions. It can also catalyze the degradation of the amine.
-
Recommendation: Store amines separately from acids, strong oxidizing agents, and halogenated compounds.[7][19] Utilize secondary containment, such as chemical-resistant trays, to contain potential spills and prevent mixing.[7]
Summary of Recommended Storage Conditions
The following table summarizes the optimal conditions for storing cycloalkyl ether amines to maximize their shelf life.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 15–25 °C (or as specified by SDS) | Prevents thermal degradation. Avoid heat sources. Use flammable-rated cold storage if refrigeration is required.[7][10] |
| Atmosphere | Tightly sealed container. Inert gas (N₂, Ar) blanket for high-purity or long-term storage. | Prevents oxidation and hydrolysis.[5][12] Amines are often hygroscopic. |
| Light | Store in amber or opaque containers. Keep in a dark location (e.g., cabinet). | Prevents photochemical degradation. Avoid direct sunlight.[16][17] |
| Container | Original manufacturer's container. High-density polyethylene (HDPE) or glass may be suitable.[5] | Ensure container material is compatible and the seal is intact. |
| Segregation | Store away from acids, oxidizers, and halogenated compounds. | Amines are basic and reactive. Prevents hazardous reactions.[7][19] |
Understanding Degradation Pathways
The primary degradation pathways for cycloalkyl ether amines involve oxidation and reactions involving the amine functionality.
Caption: Simplified overview of major degradation pathways for cycloalkyl ether amines.
-
Oxidative Degradation: This is often the most significant pathway. Reaction with atmospheric oxygen can lead to the formation of N-oxides, iminiums, and aldehydes.[1][2] This process is often autocatalytic and can be accelerated by metal ions. The visible result is typically a change in color from colorless or light yellow to a darker yellow or brown.[12]
-
Thermal Degradation: In the absence of oxygen, high temperatures can still cause molecular breakdown. For amines, this can involve carbamate formation followed by cyclization or other rearrangement reactions.[20][21]
-
Reaction with Carbon Dioxide: While not strictly degradation in the same sense, amines can react with CO₂ from the air to form carbamates. This is a reversible reaction but can alter the pH and effective concentration of the free amine.[22]
Protocols for Handling and Stability Management
Adherence to strict protocols during handling is as crucial as maintaining proper storage conditions.
Protocol 5.1: General Handling and Dispensing
Objective: To dispense an aliquot of a cycloalkyl ether amine while minimizing its exposure to atmospheric contaminants.
Materials:
-
Stock container of cycloalkyl ether amine
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, lab coat, compatible gloves (e.g., nitrile, neoprene).[11]
-
Clean, dry dispensing equipment (glass pipette, syringe).
-
Receiving vessel.
-
Source of dry inert gas (Nitrogen or Argon) with a regulator and tubing (recommended).
-
Parafilm or a new container cap.
Procedure:
-
Preparation: Don all required PPE. Work in a well-ventilated area or a chemical fume hood.[18][23] Ensure all glassware and equipment are scrupulously dry.
-
Inert Gas Purge (Recommended): Before opening, gently flush the outside of the container cap area with a stream of inert gas to remove ambient air and moisture.
-
Dispensing: Briefly remove the cap. Quickly withdraw the desired amount of the amine using a clean, dry pipette or syringe.
-
Causality: Minimizing the time the container is open is critical to reducing exposure to air and moisture.[5]
-
-
Blanketing: Immediately after dispensing, insert the inert gas delivery tube into the container headspace (without touching the liquid) and gently flush for 10-15 seconds. This displaces the air that entered during dispensing.[12]
-
Resealing: Securely reseal the container with its original cap. For extra protection, wrap the cap and neck with Parafilm.
-
Labeling: If a new container is used, label it clearly with the chemical name, date opened, and your initials.[7][16]
-
Storage: Promptly return the stock container to its designated storage location.[18]
Protocol 5.2: Long-Term Storage and Inventory Management
Objective: To maintain a reliable inventory of stable cycloalkyl ether amines and ensure timely disposal of expired stock.
Procedure:
-
Date All Containers: Upon receipt, write the date on the container. When the container is first opened, write that date as well.[7]
-
First-In, First-Out (FIFO): Organize storage so that the oldest stock is used first.
-
Regular Inspection: On a quarterly basis, visually inspect all containers of cycloalkyl ether amines.[16] Look for:
-
Color Change: Significant darkening from the original color.[12]
-
Precipitate Formation: The presence of solids in a liquid amine.
-
Container Integrity: Any signs of damage, corrosion, or cap failure.
-
-
Shelf Life Adherence: Establish a conservative shelf life for opened containers (e.g., 6-12 months, unless otherwise specified by the manufacturer).[24] Reagents that have exceeded their shelf life or show signs of degradation should be disposed of according to institutional and local regulations.[25]
-
Trustworthiness: A strict disposal policy for expired chemicals is a self-validating system that prevents the use of compromised reagents in critical experiments.
-
Safety Precautions
Cycloalkyl ether amines often present multiple hazards.
-
Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage.[25][26][27] Always handle them with appropriate PPE.
-
Flammability: Some amines are flammable liquids and vapors.[14][28] Keep them away from ignition sources like heat, sparks, and open flames.[29]
-
Toxicity: They can be harmful if swallowed, inhaled, or absorbed through the skin.[14][25][29] Always work in a well-ventilated area.[11][18]
-
Emergency Response: Ensure that an eyewash station and safety shower are readily accessible. Be familiar with the specific emergency procedures outlined in the chemical's SDS.[11]
Conclusion
The chemical integrity of cycloalkyl ether amines is paramount for the success and reproducibility of research and development activities. Their shelf life is not a fixed property but is actively managed through diligent control of storage conditions—specifically temperature, atmosphere, and light—and adherence to meticulous handling protocols. By understanding the chemical rationale behind these procedures, researchers can ensure the long-term stability of these valuable compounds, leading to safer laboratory practices and more reliable scientific outcomes.
References
-
Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. Available at: [Link]
-
Environmental Health & Safety. How do I safely store chemicals in laboratory? Available at: [Link]
-
Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Available at: [Link]
-
LabManager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Available at: [Link]
-
LabRepCo. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Available at: [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
Safety Data Sheet. Product Identifier: 6245. Available at: [Link]
-
Kalgutkar, A. S., & Dalvie, D. K. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? Biochemical Pharmacology, 174, 113796. Available at: [Link]
-
Risha, A. et al. (2015). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 49(1), 564-573. Available at: [Link]
-
Chen, C., & Rochelle, G. T. (2022). Amine Oxidation Catalyzed by NO2. OSTI.GOV. Available at: [Link]
-
Fytianos, G. et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 7(40), 35849-35860. Available at: [Link]
-
Fytianos, G. et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Sustainable Chemistry & Engineering, 9(15), 5340-5349. Available at: [Link]
-
Stonhard. (2020, August 28). GHS SDS - VSM AMINE. Available at: [Link]
-
Kelland, M. A. et al. (2025, February 10). Cycloalkyl and Acyclic Alkyl Amine Oxides: Optimum Structure Gives Superb Synergy with KHI Polymers for Methane Hydrate Kinetic Inhibition. Energy & Fuels. Available at: [Link]
-
Kalgutkar, A. S., & Dalvie, D. K. (2025, August 7). Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts? ResearchGate. Available at: [Link]
-
University of Wisconsin–Madison. Chemical Storage - Environment, Health & Safety. Available at: [Link]
-
Fytianos, G. et al. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Zhou, S. et al. (2018). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky. Available at: [Link]
-
Wang, D. et al. (2018). Regioselective α-Amination of Ethers Using Stable N-Chloroimides and Lithium tert-Butoxide. Organic Letters, 20(17), 5434-5438. Available at: [Link]
-
Zhang, L. et al. (2023, June 18). Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems under Weak Alkaline Conditions. Minerals. Available at: [Link]
-
American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available at: [Link]
-
Tanthakit, P. et al. (2024, January 13). The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at: [Link]
-
CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Available at: [Link]
-
RAMPF Group. Effects of Oxidation on Amine-Containing Materials. Available at: [Link]
-
Tri-iso. MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. Available at: [Link]
-
Poulsen, L. et al. (2018, September 13). Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. Polymers. Available at: [Link]
-
Tri-iso. MATERIAL SAFETY DATA SHEET - ADDOCAT 726B 374.8D. Available at: [Link]
-
Plaza, J. M. et al. (2011). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link]
-
OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents. Available at: [Link]
-
Islam, M. R. et al. (2011, October 23). Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals. Available at: [Link]
-
Zhou, S. et al. (2025, October 30). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. Available at: [Link]
-
Fytianos, G. et al. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]
-
DTIC. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Available at: [Link]
-
Aure Chemical. Safe Handling and Storage Guidelines for Cyclohexane. Available at: [Link]
-
ResearchGate. (2017, January 31). How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)? Available at: [Link]
-
Chemsavers. (2017, July 4). Cyclohexylamine - SAFETY DATA SHEET. Available at: [Link]
-
Wikipedia. Amine. Available at: [Link]
-
ROMIL Ltd. (2016, September 29). Recommended Shelf Life. Available at: [Link]
-
IAEA. Radiation and Chemical Stability of Amines. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Available at: [Link]
-
Gibis, M., & Schwarz, M. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2268-2275. Available at: [Link]
Sources
- 1. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 8. mdpi.com [mdpi.com]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. innovative-polymers.com [innovative-polymers.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 17. Evolve's guide to storing lab chemicals safely [evolveltd.eu]
- 18. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 19. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 20. uknowledge.uky.edu [uknowledge.uky.edu]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. labmanageracademy.com [labmanageracademy.com]
- 24. onepointesolutions.com [onepointesolutions.com]
- 25. files.dep.state.pa.us [files.dep.state.pa.us]
- 26. stonhard.ca [stonhard.ca]
- 27. tri-iso.com [tri-iso.com]
- 28. fishersci.com [fishersci.com]
- 29. trc-corp.com [trc-corp.com]
Troubleshooting & Optimization
Technical Support Center: Stereochemical Resolution of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine
Case ID: ISO-SEP-4EtCy-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
You are attempting to separate the cis and trans isomers of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine . This molecule presents a classic 1,4-disubstituted cyclohexane stereochemistry challenge, complicated by the flexibility of the ethoxyamine tail.
-
The Core Challenge: The flexible ether linker (
) dilutes the conformational rigidity that usually makes cyclohexane separation easy. -
The Solution: We must exploit the distinct "molecular footprint" of the isomers. The trans isomer typically adopts a planar, diequatorial conformation (flat), whereas the cis isomer adopts an axial-equatorial conformation (bent).
This guide covers three validated workflows: High-Performance Liquid Chromatography (HPLC) for analysis/small-scale, Fractional Crystallization for scale-up, and Precursor Control for root-cause purity management.
Module 1: Chromatographic Resolution (HPLC)
For analytical quantification or milligram-scale purification, Reverse Phase (RP) HPLC is the preferred method. The "flat" trans isomer interacts more strongly with C18 chains than the "bent" cis isomer.
Method Development Strategy
The primary issue with amine-functionalized cyclohexanes is peak tailing due to silanol interactions. You must control the protonation state of the amine.
Recommended Protocol: High pH Reverse Phase
-
Column: C18 with high-pH stability (e.g., Hybrid Silica or Polymer-based).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Rationale: At pH 10, the primary amine (pKa ~10.5) is partially deprotonated, reducing silanol interactions and increasing hydrophobicity, which enhances the shape-selectivity separation between cis and trans.
Gradient Table (Standard 150mm x 4.6mm Column):
| Time (min) | % Buffer A (pH 10) | % ACN (B) | Flow Rate | Phase |
| 0.0 | 95 | 5 | 1.0 mL/min | Equilibration |
| 2.0 | 95 | 5 | 1.0 mL/min | Injection |
| 20.0 | 40 | 60 | 1.0 mL/min | Gradient Elution |
| 25.0 | 5 | 95 | 1.0 mL/min | Wash |
| 25.1 | 95 | 5 | 1.0 mL/min | Re-equilibration |
Troubleshooting Flowchart: HPLC Separation
Figure 1: Decision matrix for optimizing HPLC separation of amine isomers.
Module 2: Thermodynamic Control (Crystallization)
For multi-gram to kilogram scale, chromatography is too costly. We utilize Fractional Crystallization of the amine salt.[1]
The Principle: In 1,4-disubstituted cyclohexanes, the trans isomer (diequatorial) generally has a higher melting point and lower solubility in polar solvents compared to the cis isomer due to more efficient crystal packing [1].
Protocol: Hydrochloric Acid Salt Formation
-
Salt Formation: Dissolve the crude amine mixture in Diethyl Ether or MTBE. Slowly add 1.05 equivalents of 2M HCl in Diethyl Ether. The amine hydrochloride salt will precipitate immediately.
-
Filtration: Collect the white solid. This is your "Crude Salt."
-
Recrystallization Solvent: Use Isopropanol (IPA) or an Ethanol/Ethyl Acetate mixture.
-
Note: Avoid water initially, as the high solubility of amine salts in water makes recovery difficult.
-
Step-by-Step Recrystallization Guide
-
Dissolution: Place Crude Salt in a flask. Add minimal hot IPA (near boiling) until dissolved.
-
Cooling: Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 12 hours.
-
Harvest: Filter the crystals.
-
Crystals (Solid): Enriched in Trans isomer (typically).
-
Mother Liquor (Liquid): Enriched in Cis isomer.
-
-
Verification: Neutralize a small sample of the crystals (NaOH/DCM extraction) and run HPLC (Module 1) to check the ratio.
Data: Expected Solubility Trends
| Solvent System | Trans-Isomer Salt Solubility | Cis-Isomer Salt Solubility | Outcome |
| Water | High | High | No Separation |
| Methanol | Moderate | High | Poor Yield |
| Isopropanol | Low (Hot: High) | Moderate | Optimal Separation |
| Ethyl Acetate | Insoluble | Insoluble | No Dissolution |
Module 3: Precursor Control (Root Cause Strategy)
Pro-Tip: The most efficient way to obtain the pure amine is often to separate the isomers before synthesizing the ether amine.
The starting material, 4-ethylcyclohexanol , is significantly easier to separate than the final amine product.
-
Distillation: Cis- and trans-4-ethylcyclohexanols have slightly different boiling points, but efficient fractional distillation is required.
-
Chromatography: The alcohol isomers separate cleanly on silica gel using Hexane/Ethyl Acetate (e.g., 8:1 ratio) [2].
-
Derivatization: If you start with pure trans-4-ethylcyclohexanol, the etherification chemistry (e.g., alkylation with chloroethylamine) usually proceeds with retention of configuration (if alkylating the oxygen) or inversion (if using Mitsunobu), allowing you to predict and control the final stereochemistry.
Frequently Asked Questions (FAQ)
Q1: My HPLC peaks are splitting. Is this the isomer separation?
-
Diagnosis: Likely not. If you are using a standard low pH method without modification, peak splitting is often due to the amine interacting with two different sites on the silica (Type A and Type B silanols).
-
Fix: Increase buffer concentration to 25mM or switch to the pH 10 method described in Module 1.
Q2: I need the cis-isomer, but it remains in the mother liquor. How do I recover it?
-
Strategy: The mother liquor is enriched in cis, but also contains uncrystallized trans. Evaporate the solvent, convert the salt back to the free base (using NaOH), and perform a flash column chromatography on silica gel (DCM/MeOH/NH4OH 90:10:1). The cis isomer is generally more polar and will elute after the trans isomer on Normal Phase silica [3].[2]
Q3: Can I use biocatalysis?
-
Advanced Insight: Yes. Transaminases are increasingly used to selectively deaminate cis isomers or selectively aminate ketones to trans isomers. This is used industrially for similar drugs like Cariprazine [4].[3] However, this requires specific enzyme screening kits.
Workflow Visualization
Figure 2: Fractional crystallization workflow for purification of the Trans-isomer.
References
- Eliel, E. L. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Organic Syntheses. (1970). Trans-4-t-butylcyclohexanol. Org. Synth. 1970, 50, 88. Link (Foundational protocol for separating 4-alkylcyclohexanol isomers).
-
BenchChem. (2025). HPLC-Based Separation of Cis and Trans Chalcone Isomers. Link (Cited for general principles of cis/trans polarity separation on silica).
-
Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Nature Catalysis / PMC. Link (Advanced biocatalytic separation of analogous cyclohexane amines).
Sources
Technical Support Center: Optimizing Etherification of Substituted Cyclohexanols
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific, mechanistic challenges researchers face when attempting to synthesize ethers from substituted cyclohexanols.
Secondary cyclic alcohols are notoriously difficult substrates. Their inherent steric hindrance and propensity for side reactions often result in abysmal yields when subjected to classical etherification conditions. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to bypass them.
Part 1: Mechanistic Divergence & Competing Pathways
Before troubleshooting, it is critical to understand why standard methods fail. The etherification of substituted cyclohexanols is a delicate balance between substitution (SN1/SN2) and elimination (E1/E2).
When using strong bases (Williamson ether synthesis), the bulky cyclohexyl alkoxide acts as a base rather than a nucleophile, triggering E2 elimination on the alkyl halide[1]. Conversely, under standard Brønsted acid catalysis, the protonated alcohol readily loses water to form a secondary carbocation, which undergoes rapid E1 elimination to yield a substituted cyclohexene[2].
Mechanistic divergence in cyclohexanol etherification highlighting substitution vs. elimination.
Part 2: Troubleshooting FAQs
Q1: Why does my Williamson ether synthesis yield mostly alkene instead of the target cyclohexyl ether?
Cause: This is a classic competition between SN2 and E2 pathways. Substituted cyclohexanols are sterically hindered secondary alcohols. When deprotonated by strong bases (e.g., NaH, KOH), the resulting bulky alkoxide struggles to access the electrophilic carbon of the alkyl halide. Instead, it abstracts a beta-proton, promoting E2 elimination on the alkyl halide[1].
Solution: Abandon strong bases. Switch to the Purdie-Irvine alkylation method employing silver oxide (
Q2: How does the stereochemistry of the substituted cyclohexanol (axial vs. equatorial) affect etherification yields? Cause: Stereochemistry dictates nucleophilicity in cyclic systems. An equatorial hydroxyl group projects outward and is relatively unhindered. An axial hydroxyl group, however, suffers from severe 1,3-diaxial interactions with adjacent axial protons, drastically shielding the oxygen lone pairs and reducing nucleophilicity. Solution: If the target molecule allows, epimerize the starting material to the equatorial alcohol. If the axial configuration must be strictly retained, avoid traditional alkyl halides entirely. Instead, utilize the trichloroacetimidate method. Alkyl trichloroacetimidates, when activated by catalytic trifluoromethanesulfonic acid (TfOH), form highly reactive electrophilic species that can overcome the steric hindrance of axial hydroxyls, yielding the ether without epimerization[4].
Q3: I am attempting an acid-catalyzed dehydrative etherification, but I isolate mostly substituted cyclohexene. How can I suppress this?
Cause: Under standard Brønsted acid catalysis, protonation of the cyclohexanol leads to the loss of water, forming a secondary cyclohexyl carbocation. Because the carbocation is adjacent to secondary carbons, it readily undergoes E1 elimination to form a stable alkene (cyclohexene derivative)[2].
Solution: Switch to a specialized Lewis acid/solvent system. Using
Part 3: Quantitative Data Comparison
To guide your experimental design, the following table summarizes the expected outcomes of various etherification strategies when applied to sterically hindered substituted cyclohexanols.
| Methodology | Reagents / Catalyst | Dominant Pathway | Typical Yield | Primary Byproduct |
| Williamson Synthesis | NaH, Alkyl Halide, THF | E2 Elimination | 15% - 35% | Alkene (from halide) |
| Standard Dehydrative | H₂SO₄, Alkyl Alcohol | E1 Elimination | < 10% | Substituted Cyclohexene |
| HFIP-Assisted Dehydrative | FeCl₃·6H₂O, HFIP | Stabilized SN1 | 70% - 90% | Water |
| Purdie-Irvine Alkylation | Ag₂O, Alkyl Halide, DCM | Ag⁺-driven SN2 | 75% - 95% | None (AgX precipitate) |
| Trichloroacetimidate | R-O-C(NH)CCl₃, Cat. TfOH | Activated SN1/SN2 | 80% - 95% | Trichloroacetamide |
Part 4: Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Visual cues (e.g., precipitate formation) and specific quenching steps are built-in to ensure the reaction trajectory remains under your control.
Protocol A: Mild Etherification via Silver Oxide (Purdie-Irvine Alkylation)
Best for: Base-sensitive substrates and equatorial cyclohexanols.
-
Preparation: In an oven-dried flask under argon, dissolve the substituted cyclohexanol (1.0 eq) and the alkyl halide (3.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Activation: Add freshly activated
(1.5 eq). Self-Validation: The solution will immediately form a black suspension. -
Reaction: Wrap the flask in aluminum foil to prevent light-induced degradation of the silver salts. Stir vigorously at room temperature for 24–48 hours.
-
Monitoring: Monitor via TLC. As the reaction proceeds, a dense, off-white precipitate of AgX will form, confirming the consumption of the halide[3].
-
Workup: Filter the suspension through a pad of Celite to remove silver salts. Wash the pad thoroughly with DCM. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Protocol B: Trichloroacetimidate Method
Best for: Highly hindered axial cyclohexanols and acid-stable substrates.
Step-by-step experimental workflow for the acid-catalyzed trichloroacetimidate etherification.
-
Preparation: Dissolve the substituted cyclohexanol (1.0 eq) and the alkyl trichloroacetimidate (1.2 eq) in anhydrous cyclohexane or DCM (0.1 M) under argon.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Catalysis: Dropwise, add a catalytic amount of TfOH (0.05 eq). Causality: Slow addition prevents rapid exothermic polymerization of the imidate.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 18 hours. Self-Validation: The formation of a white crystalline precipitate (trichloroacetamide) indicates successful transfer of the alkyl group[4].
-
Quenching: Quench the reaction by adding 2 drops of pyridine. Causality: Neutralizing the TfOH immediately halts the reaction, preventing acid-catalyzed epimerization or ether cleavage.
-
Workup: Filter off the precipitated trichloroacetamide. Wash the organic layer with saturated aqueous
, dry over , and concentrate for chromatography.
References
-
Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. National Library of Medicine (NIH).[Link]
-
Aqueous phase dehydration of cyclohexanol on zeolite Beta. Technical University of Munich (mediaTUM).[Link]
-
Williamson ether synthesis. Wikipedia.[Link]
-
On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials. MDPI.[Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low purity in 4-ethylcyclohexyl amine synthesis
Welcome to the Technical Support Center for aliphatic amine synthesis. 4-Ethylcyclohexylamine is a critical building block in pharmaceutical development. Its synthesis is typically achieved via two primary routes: the reductive amination of 4-ethylcyclohexanone or the catalytic hydrogenation of 4-ethylaniline.
However, achieving high purity is notoriously challenging due to competing side reactions (over-alkylation), stereochemical variability (cis/trans isomerism), and chemoselectivity issues. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve low purity in your synthetic workflows.
Part 1: Diagnostic Workflows
When a crude batch fails purity specifications, identifying the specific class of impurity is the first step toward resolution. Use the workflow below to diagnose your analytical results.
Diagnostic workflow for identifying and resolving 4-ethylcyclohexylamine purity issues.
Part 2: Troubleshooting Guides & FAQs
Q1: My GC-MS shows a massive impurity peak at m/z ~237. Why am I getting so much secondary amine? A1: The peak at m/z 237 corresponds to di(4-ethylcyclohexyl)amine, a classic over-alkylation byproduct.
-
Causality: During reductive amination, the newly formed primary amine (4-ethylcyclohexylamine) is highly nucleophilic. It competes with the ammonia reagent to attack unreacted 4-ethylcyclohexanone, forming a secondary imine that is subsequently reduced to a secondary amine[1].
-
Solution:
-
Reagent Excess: Run the reaction with a 5–10x molar excess of NH
to outcompete the primary amine. -
Catalyst Selection: Switch from standard Pd/C to a bimetallic NiRh/SiO
catalyst. Rhodium acts as the primary active site for imine reduction, while Nickel modulates the electronic properties to suppress secondary amine formation[2]. Alternatively, Iridium-picolinamide complexes exhibit exceptional chemoselectivity for primary amines[3].
-
Mechanistic pathway of reductive amination highlighting secondary amine byproduct formation.
Q2: I am seeing a large fraction of 4-ethylcyclohexanol in my crude mixture. How do I prevent ketone reduction? A2: Alcohol byproducts occur when the direct hydrogenation of the ketone outpaces imine formation.
-
Causality: If hydrogen gas is introduced before the ketone has fully condensed with ammonia, the active metal catalyst will directly reduce the carbonyl group to an alcohol[2].
-
Solution: Employ a two-step "pre-formation" strategy. Stir the 4-ethylcyclohexanone with ammonia in methanol for 2–4 hours prior to introducing the catalyst and hydrogen gas. This ensures the thermodynamic equilibrium favors the imine intermediate before reduction begins.
Q3: I am synthesizing via the hydrogenation of 4-ethylaniline, but I am losing the amine group (deamination). What is wrong? A3: You are experiencing hydrogenolysis, a common issue when reducing anilines.
-
Causality: Aromatic ring saturation requires high energy. If you use Palladium (Pd/C) at elevated temperatures, the catalyst will preferentially cleave the C-N bond (deamination) before the aromatic ring is fully saturated[4].
-
Solution: Switch to a Ruthenium (Ru/C) or Rhodium on Alumina (Rh/Al
O ) catalyst. These metals are highly active for aromatic ring saturation at lower temperatures and pressures, preserving the delicate C-N bond[4].
Q4: How can I improve the diastereomeric purity (cis/trans ratio) of my product? A4: 4-Ethylcyclohexylamine exists as cis and trans isomers, which often co-elute and complicate downstream crystallization.
-
Causality: The stereochemical outcome is dictated by the trajectory of hydride delivery to the imine double bond. The bulky 4-ethyl group creates a facial bias. Kinetic reduction typically yields a mixture, while thermodynamic control can enrich one isomer[5].
-
Solution: To enrich the trans-isomer, use a bulky catalyst support and non-polar solvents (like cyclohexane) to maximize steric differentiation during hydride transfer. If a single pure enantiomer/diastereomer is absolutely required, consider enzymatic reductive amination using stereoselective transaminases[5].
Part 3: Quantitative Data Summaries
To optimize your synthetic route, consult the following catalyst selection matrix.
| Catalyst System | Synthetic Route | Primary Amine Selectivity | Typical Byproducts | Recommended Use Case |
| Pd/C | Reductive Amination | Low (~60-70%) | Secondary amines, Alcohols | General exploratory synthesis; requires extensive purification. |
| Ru/C | Aniline Hydrogenation | High (>90%) | Cyclohexane (trace) | Best for starting from 4-ethylaniline to prevent deamination. |
| NiRh/SiO | Reductive Amination | Very High (>98%) | Trace Alcohols | Industrial scale-up; highly suppresses secondary amines[2]. |
| Ir-picolinamide | Reductive Amination | Excellent (>99%) | None | Fine chemical synthesis; highly chemoselective for imines over ketones[3]. |
Part 4: Self-Validating Experimental Protocol
Protocol: Highly Selective Reductive Amination of 4-Ethylcyclohexanone This protocol utilizes a pre-formation strategy and a bimetallic catalyst to ensure high primary amine purity.
-
Step 1: Imine Pre-formation
-
Action: Dissolve 4-ethylcyclohexanone (1.0 eq) in methanolic ammonia (7.0 M, 10.0 eq). Stir at room temperature for 4 hours.
-
Causality: Allowing the condensation reaction to reach equilibrium before introducing H
prevents the direct reduction of the ketone to 4-ethylcyclohexanol. -
Validation Checkpoint: Take a 0.1 mL aliquot, remove the solvent under vacuum, and analyze via FT-IR. The disappearance of the strong carbonyl stretch (~1710 cm
) and the appearance of the imine C=N stretch (~1660 cm ) validates readiness for hydrogenation.
-
-
Step 2: Catalytic Reduction
-
Action: Transfer the solution to a high-pressure autoclave. Add 2 wt% NiRh/SiO
catalyst. Pressurize with H to 30 bar and heat to 80 °C for 6 hours. -
Causality: Rhodium efficiently activates H
for imine reduction, while Nickel acts as an electronic promoter to suppress the nucleophilicity of the resulting primary amine, preventing secondary amine formation[2]. -
Validation Checkpoint: Monitor hydrogen uptake via a mass flow controller. The reaction is self-validated as complete when H
pressure stabilizes and uptake ceases for >30 minutes.
-
-
Step 3: Workup and In-Process Control (IPC)
-
Action: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure and analyze via GC-FID.
-
Causality: Removing the catalyst immediately prevents reverse dehydrogenation or late-stage coupling during solvent evaporation.
-
Validation Checkpoint: GC-FID must show >98% conversion of the starting material, <1% 4-ethylcyclohexanol, and <2% di(4-ethylcyclohexyl)amine. If secondary amines exceed 2%, the batch must be routed to fractional distillation or HCl salt crystallization for purification.
-
Part 5: References
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. 2
-
EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - European Patent Office. 5
-
Hydrogenation of multi-functional compounds - Currall, Kathryn (2015), PhD thesis, University of Glasgow. 4
-
New Catalysts for Reductive Amination - Kanto Chemical Co., Inc. 3
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. 1
Sources
Technical Support Center: Resolving Emulsions in Cyclohexyl Amine Extractions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stubborn emulsions during the liquid-liquid extraction (LLE) of aliphatic amines. Cyclohexyl amines are particularly notorious for this issue.
This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and physicochemical causality behind emulsion formation, you can engineer self-validating extraction protocols that prevent these issues entirely.
Mechanistic FAQs: Why Emulsions Form and How to Break Them
Q: Why does my cyclohexyl amine extraction consistently form a milky, inseparable emulsion? A: The root cause lies in the molecule's amphiphilic nature. Cyclohexylamine consists of a highly hydrophobic cyclohexane ring and a hydrophilic primary amine group[1][2]. When the pH of your aqueous phase is near the amine's pKa (10.64), the solution contains an equilibrium of protonated (water-soluble) and unprotonated (organic-soluble) species[2][3]. These molecules concentrate at the aqueous-organic interface, drastically lowering interfacial tension and acting as potent surfactants[4][5]. This stabilizes microscopic droplets of one solvent dispersed within the other, creating a classic emulsion[5].
Q: How does precise pH adjustment resolve this surfactant behavior? A: Emulsions thrive on equilibrium. To break the emulsion, you must force the amine entirely into one phase. By adjusting the pH at least two units away from the pKa (10.64), you eliminate the amphiphilic interface crowding:
-
For Organic Extraction: Raise the pH to >12.5 using NaOH. This ensures >99% of the compound is in the neutral, free-base form, driving it completely into the organic layer[3][4].
-
For Aqueous Extraction: Lower the pH to <8.5 using HCl. This fully protonates the amine into a cyclohexylammonium salt, driving it entirely into the aqueous layer[3][6].
Q: What is the exact mechanism of "salting out," and when should I use it? A: "Salting out" involves saturating the aqueous phase with an inert salt, typically NaCl (brine) or sodium sulfate[4][6]. Adding salt increases the ionic strength and polarity of the water, which strongly decreases the solubility of the non-polar organic moieties[4][5]. Furthermore, it widens the density differential between the aqueous and organic phases. This thermodynamic shift forces the surfactant-like amine out of the interface and accelerates the coalescence of the dispersed droplets[5][6].
Q: Are certain organic solvents more prone to emulsion formation with amines? A: Yes. Solvents with densities very close to water (e.g., Dichloromethane, density ~1.3 g/cm³, which can effectively drop closer to 1.0 g/cm³ when heavily loaded with solutes) fail to provide the gravitational force needed to separate the phases[7]. For cyclohexyl amines, lighter solvents with distinct density differentials—such as Methyl tert-butyl ether (MTBE), Ethyl Acetate (EtOAc), or Hexane—are highly recommended to promote rapid phase separation.
Q: When chemical adjustments fail, what physical interventions are most effective? A: If the emulsion persists due to matrix impurities (e.g., proteins or polymeric byproducts), mechanical disruption is required:
-
Centrifugation: Applying high G-force increases the collision rate of the dispersed droplets, overcoming the steric hindrance of the emulsion and forcing them to merge into a bulk liquid[5][6].
-
Filtration: Passing the emulsion through a plug of glass wool, Celite, or specialized phase-separation filter paper physically shears and breaks the surfactant layer stabilizing the droplets, allowing the phases to resolve[4][5].
Quantitative Data & Extraction Parameters
To engineer a successful extraction, you must align your protocol with the physicochemical constants of the target molecule.
Table 1: Physicochemical Properties & Optimized Extraction Parameters for Cyclohexylamine
| Parameter | Value / Target | Mechanistic Rationale |
| pKa | 10.64[2][8] | Dictates the protonation state. Avoid the pH 9.5–11.5 window to prevent surfactant-induced emulsions. |
| Density (Free Base) | 0.8647 g/cm³[2][3] | Lighter than water; will naturally partition into the upper organic layer if a lighter solvent (e.g., MTBE) is used. |
| Boiling Point | 134.5 °C[2][3] | Relevant for downstream solvent evaporation; ensure the extraction solvent is volatile enough to be removed without boiling off the amine. |
| Target pH (Organic Ext.) | > 12.5 | Deprotonates the amine entirely, maximizing organic solubility and breaking the interfacial surfactant layer. |
| Target pH (Aqueous Ext.) | < 8.5[6] | Fully protonates the amine, maximizing aqueous solubility for reverse-extraction or purification. |
| Salting Out Agent | Saturated NaCl | Maximizes aqueous ionic strength to force organic compounds out of the water phase[4][6]. |
Experimental Protocols
Every robust protocol must be a self-validating system —meaning the procedure includes built-in analytical checks to confirm success before proceeding to the next step.
Protocol A: pH-Optimized Liquid-Liquid Extraction (LLE)
Use this protocol to extract a synthesized cyclohexyl amine from an aqueous reaction mixture into an organic solvent.
-
Aqueous Preparation: Transfer the aqueous reaction mixture to an Erlenmeyer flask.
-
Basification (Self-Validating Step): Slowly add 5M NaOH dropwise while stirring. After addition, spot the aqueous layer onto broad-range pH paper. Validation: The pH must read >12.5. If it is lower, the amine is still partially protonated and will cause an emulsion.
-
Salting Out: Add solid NaCl to the aqueous mixture until no more dissolves (saturation). This increases the aqueous density and ionic strength[4][5].
-
Solvent Addition: Add an equal volume of MTBE or EtOAc.
-
Agitation: Gently invert the separatory funnel 5–10 times. Do not shake vigorously, as excessive shear force introduces microscopic air bubbles that stabilize emulsions[4].
-
Separation: Allow the funnel to rest. The distinct density differential between the saturated brine (>1.1 g/cm³) and MTBE (0.74 g/cm³) will force a rapid, clean phase separation.
Protocol B: Mechanical Rescue of a Formed Emulsion
Use this protocol if an emulsion has already formed and chemical adjustments (pH/salt) have not resolved it.
-
Isolation: Drain the distinct aqueous and organic layers, leaving only the stubborn "rag layer" (the emulsion) in the separatory funnel.
-
Centrifugation (Primary Rescue): Transfer the emulsion to a glass centrifuge tube with a Teflon-lined cap. Centrifuge at 3,000 x g for 5 minutes. Validation: Inspect the tube; you should see a sharp boundary line between the organic and aqueous phases, with any solid impurities pelleted at the bottom[5][6].
-
Filtration (Alternative Rescue): If a centrifuge is unavailable, pack a glass funnel with a tight plug of glass wool[4][5]. Pour the emulsion through the plug into a clean flask. The physical shearing of the glass fibers will disrupt the droplet surface tension, causing the phases to coalesce in the receiving flask[4].
Workflow Visualization
The following decision matrix illustrates the logical progression for troubleshooting and resolving amine-based emulsions.
Decision matrix for resolving cyclohexyl amine emulsions in LLE.
References
- Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem - NIH. nih.gov.
- CYCLOHEXYLAMINE - Ataman Kimya.
- CYCLOHEXYLAMINE.
- Cyclohexylamine CAS#: 108-91-8 - ChemicalBook. chemicalbook.com.
- Cyclohexylamine: Properties, Reactions, Production And Uses - Chemcess. chemcess.com.
- Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International.
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. spectrosci.com.
- Tackling emulsions just got easier - Biotage. biotage.com.
- Synthesis of cyclohexylamine (via FR971429) - Sciencemadness Discussion Board. sciencemadness.org.
Sources
- 1. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. chemcess.com [chemcess.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]
recrystallization solvents for 4-ethylcyclohexyl amine salts
Welcome to the Technical Support Center for Amine Purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation and recrystallization of 4-ethylcyclohexylamine salts.
Unlike simple aliphatic amines, 4-ethylcyclohexylamine presents a unique stereochemical challenge: it exists as a mixture of cis and trans diastereomers. The protocols below are engineered not just to provide steps, but to explain the chemical causality behind each solvent choice, ensuring you achieve >99% isomeric purity through a self-validating workflow.
Part 1: Mechanistic Insights & Troubleshooting FAQs
Q1: Why must I convert 4-ethylcyclohexylamine to a hydrochloride salt before recrystallization? A1: The free base of 4-ethylcyclohexylamine is a highly lipophilic, volatile liquid at room temperature (boiling point ~60–64 °C at 15 mmHg), making standard crystallization impossible. By adding hydrochloric acid, you protonate the amine's lone pair, converting the liquid into a highly crystalline hydrochloride salt with a melting point of ~240–245 °C[1][2]. This massive increase in lattice energy is what enables differential precipitation.
Q2: What is the optimal solvent system for separating the trans and cis isomers? A2: A dual-solvent system utilizing a short-chain alcohol (Primary Solvent) and a ketone (Anti-solvent) is the industry standard. Specifically, a mixture of ethanol and acetone (1:5 ratio by weight) is highly effective[3]. Causality: The trans-isomer (where both the ethyl and amino groups occupy equatorial positions) is thermodynamically more stable and packs more efficiently into a crystal lattice than the cis-isomer (axial-equatorial). Ethanol provides the solvation energy to dissolve the crude mixture when hot, while the addition of acetone sharply lowers the dielectric constant of the medium. Upon cooling, the highly ordered trans-isomer reaches supersaturation first and precipitates, leaving the cis-isomer in solution.
Q3: I am trying to perform a chiral resolution using L-tartaric acid, but it isn't working. Why? A3: This is a common structural misconception. 4-Ethylcyclohexylamine possesses an internal plane of symmetry, making it an achiral molecule. It only exhibits cis/trans diastereomerism, not enantiomerism. Therefore, expensive chiral resolving agents like L-tartaric acid or D-mandelic acid provide zero stereochemical benefit over inexpensive, strong mineral acids like HCl for this specific scaffold.
Q4: My recrystallization yield is extremely low (<20%). What is causing this? A4: Low yields in amine salt recrystallizations typically stem from two variables:
-
Water Contamination: Cyclohexylamine salts are highly hygroscopic. Even trace moisture in your ethanol or acetone will drastically increase the solubility of the trans-salt, preventing precipitation. Fix: Use strictly anhydrous solvents.
-
Crash Cooling: Transferring a boiling solution directly to an ice bath traps impurities and the cis-isomer within the rapidly forming trans crystal lattice, forcing you to do multiple recrystallizations (which destroys your yield). Fix: Implement a slow, ambient cooling profile before applying a 15 °C water bath.
Part 2: Logical Relationship of Diastereomeric Solubility
Caption: Logical relationship between stereochemistry, crystal packing, and solubility in recrystallization.
Part 3: Quantitative Data Summary
| Parameter | Value / Condition | Causality / Chemical Rationale |
| Free Base Boiling Point | ~60–64 °C (at 15 mmHg) | Volatile liquid; unsuitable for standard crystallization. |
| HCl Salt Melting Point | ~240–245 °C | High lattice energy enables efficient precipitation. |
| Optimal Primary Solvent | Ethanol (1 part by weight) | Solvates the ionic salt at elevated temperatures (60 °C). |
| Optimal Anti-Solvent | Acetone (5 parts by weight) | Lowers solvent polarity to drive supersaturation. |
| Crystallization Temp | 15 °C | Maximizes trans yield while keeping cis in solution. |
| Target Purity (trans) | >99.0% | Verified via 1H NMR or GC before downstream use. |
Part 4: Self-Validating Experimental Protocol
Objective: Isolate the trans-isomer from a crude cis/trans mixture with >99% purity.
Step 1: Salt Formation
-
Dissolve 100 g of crude 4-ethylcyclohexylamine (liquid) in 200 mL of an inert, non-polar solvent (e.g., dichloromethane).
-
Slowly add concentrated HCl (31–37%) dropwise under vigorous stirring until the aqueous phase reaches pH 1–2.
-
Causality: Protonating the amine forms the ammonium salt, shifting the compound from a lipophilic liquid to a hydrophilic, crystalline solid[2].
-
-
Concentrate the mixture to dryness under reduced pressure to yield the crude hydrochloride salt.
Step 2: Dual-Solvent Recrystallization
-
Add 40 g of anhydrous ethanol to the crude salt and heat to 60 °C until fully dissolved.
-
Slowly add 200 g of anhydrous acetone (anti-solvent) while maintaining mild heating.
-
Causality: Acetone decreases the overall polarity of the solvent system, bringing the solution to the exact brink of supersaturation[3].
-
-
Remove from heat and allow the solution to cool ambiently to room temperature, then transfer to a 15 °C water bath for 2 hours.
-
Filter the resulting crystals under vacuum and wash the filter cake with 20 mL of cold acetone.
Step 3: Self-Validation Gate (Purity Check)
-
Take a 10 mg sample of the dried crystals and dissolve in D₂O for ¹H NMR analysis.
-
Analyze the splitting pattern of the proton at the C1 position (adjacent to the amine).
-
Causality: The trans-isomer will display large axial-axial coupling constants, whereas the cis-isomer will not[4].
-
-
Validation Decision: If the cis-isomer is >1%, repeat Step 2. If <1%, proceed to Step 4.
Step 4: Free Base Recovery
-
Dissolve the validated pure trans-salt in 100 mL of distilled water.
-
Add 50% NaOH solution dropwise until the pH > 11.
-
Causality: The strong base deprotonates the ammonium salt, destroying the ionic lattice and liberating the lipophilic free amine[5].
-
-
Extract the aqueous layer with 3 x 50 mL of hexane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield pure trans-4-ethylcyclohexylamine.
Part 5: Experimental Workflow Diagram
Caption: Workflow for the isolation and validation of trans-4-ethylcyclohexylamine via salt crystallization.
References
-
Trans-4-Ethylcyclohexylamine HCl | Chemical Properties, Uses - nj-finechem.com - 1
-
4-Ethylcyclohexan-1-amine hydrochloride - benchchem.com - 2
-
Phys. Org. 1047 (Stereochemical NMR Analysis) - RSC Publishing - 4
-
CN109678726A - Method of synthesis of trans-4-alkyl cyclohexylamine - Google Patents - 3
-
Recovery of cyclohexylamine - US3313851A - Google Patents - 5
Sources
- 1. Trans-4-Ethylcyclohexylamine HCl | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 2. 4-Ethylcyclohexan-1-amine hydrochloride | 90226-27-0 | Benchchem [benchchem.com]
- 3. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 4. The preparation of cis- and trans-1-alkyl-4-phthalimidocyclohexanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. US3313851A - Recovery of cyclohexylamine - Google Patents [patents.google.com]
Validation & Comparative
Distinguishing Cis and Trans 4-Ethylcyclohexyl Isomers by NMR: A Comparative Analytical Guide
As a Senior Application Scientist in structural elucidation, I approach the stereochemical assignment of substituted cyclohexanes not merely as a pattern-matching exercise, but as a rigorous interrogation of molecular thermodynamics and magnetic environments. Distinguishing between cis and trans 1,4-disubstituted cyclohexanes—specifically 4-ethylcyclohexyl derivatives—requires a multi-modal Nuclear Magnetic Resonance (NMR) strategy.
This guide objectively compares the three primary NMR methodologies (1D
Conformational Thermodynamics: The Causality of the Ethyl Anchor
Before touching an NMR spectrometer, one must understand the thermodynamic causality dictating the molecule's behavior. The conformational free energy (A-value) of an ethyl group is approximately 1.75 kcal/mol[1]. Because of the severe 1,3-diaxial steric strain it would experience in an axial position, the ethyl group acts as a conformational anchor, overwhelmingly favoring the equatorial position at room temperature[1].
Consequently, the stereochemical assignment of the entire molecule hinges entirely on the orientation of the C1 substituent:
-
Trans-1,4-isomer: The C1 substituent is equatorial, resulting in a highly stable diequatorial (e,e ) conformation[2].
-
Cis-1,4-isomer: The C1 substituent is forced into the axial position, resulting in an axial-equatorial (a,e ) conformation[2].
By probing the magnetic environment of the C1 position, we can definitively assign the macroscopic stereochemistry.
Comparative Analytical Methodologies
To build a robust, self-validating analytical system, researchers must not rely on a single data point. Below is a comparison of the three primary NMR techniques used to distinguish these isomers.
Method A: H NMR -Coupling Analysis (The Karplus Dependency)
The most direct method to distinguish these isomers is extracting the vicinal coupling constants (
-
Trans Isomer (e,e): The H1 proton is axial . It shares a
dihedral angle with the adjacent axial protons at C2 and C6. This anti-periplanar arrangement results in large axial-axial couplings ( Hz)[3],[4]. H1 will appear as a broad, complex multiplet (e.g., a triplet of triplets). -
Cis Isomer (a,e): The H1 proton is equatorial . It shares a
dihedral angle with both axial and equatorial adjacent protons. This gauche arrangement yields small coupling constants ( and Hz)[3],[4]. H1 will appear as a narrow, tightly clustered multiplet.
Method B: C NMR & The -Gauche Effect (The Stereoelectronic Indicator)
In highly substituted systems, overlapping
-
Cis Isomer (a,e): The axial substituent at C1 creates steric compression with the axial protons at C3 and C5. This compression polarizes the C-H bonds, increasing electron density at the C3 and C5 carbons. This shielding effect shifts their
C signals significantly upfield (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ppm) compared to the trans isomer. -
Trans Isomer (e,e): With both substituents equatorial, this specific 1,3-diaxial steric compression is absent, leaving the C3 and C5 carbons relatively deshielded (downfield)[5].
Method C: 2D NOESY (Through-Space Orthogonal Validation)
To finalize the self-validating system, 2D NOESY is employed to observe through-space dipole-dipole interactions (typically < 5 Å).
-
Trans Isomer (e,e): The axial H1 proton is spatially proximate to the axial protons at C3 and C5. A strong diagnostic 1,3-diaxial NOE cross-peak will be observed[4].
-
Cis Isomer (a,e): The equatorial H1 proton points outward, away from the ring's axial face, meaning this diagnostic 1,3-diaxial NOE is entirely absent[4].
Quantitative Data Presentation
The following tables summarize the expected NMR parameters, providing a quick-reference guide for spectral interpretation.
Table 1:
| Parameter | Trans Isomer (e,e) | Cis Isomer (a,e) | Physical Causality |
| H1 Orientation | Axial | Equatorial | Ethyl group A-value locks the ring conformation |
| H1 Multiplicity | Broad multiplet (tt) | Narrow multiplet (m) | Karplus equation dihedral angle dependence |
| Vicinal Coupling |
Table 2:
| Parameter | Trans Isomer (e,e) | Cis Isomer (a,e) | Physical Causality |
| C1 Chemical Shift | Downfield (Deshielded) | Upfield (Shielded) | Relief of steric compression |
| C3 / C5 Shift | Baseline reference | Upfield shift ( |
Analytical Workflow Visualization
Workflow for NMR stereochemical assignment of 4-ethylcyclohexyl isomers.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your results, execute the following step-by-step methodology. This protocol includes internal validation checks to prevent misinterpretation due to sample impurities or poor shimming.
Step 1: Sample Preparation & Integrity Check
-
Dissolve 15–20 mg of the purified 4-ethylcyclohexyl isomer in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). -
Transfer to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4–5 cm to optimize the magnetic field homogeneity.
Step 2: Instrument Calibration (Self-Validation Check)
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock to the CDCl
deuterium signal and shim the Z-axis gradients until the solvent residual peak's Full Width at Half Maximum (FWHM) is strictly Hz. Causality: Poor shimming will artificially broaden peaks, making the narrow cis-multiplet look deceptively like a trans-multiplet.
Step 3: 1D
-
Acquire a standard
H spectrum (16–32 scans, 2-second relaxation delay). -
Validation: Integrate the ethyl group's terminal methyl triplet (typically around 0.8–1.0 ppm) to exactly 3.00. Use this to verify that the C1 proton integrates to exactly 1.00, ensuring no co-eluting impurities are hiding under the multiplet.
-
Extract the peak widths and
-couplings for the C1 proton to determine axial vs. equatorial status.
Step 4: 1D
-
Acquire a proton-decoupled
C spectrum (512–1024 scans, 2-second relaxation delay, WALTZ-16 decoupling). -
Reference the central CDCl
triplet to exactly 77.16 ppm. -
Compare the chemical shifts of C3 and C5 against literature baselines or the opposing isomer to identify the presence/absence of the
-gauche shielding effect.
Step 5: 2D NOESY Acquisition
-
Set up a 2D NOESY experiment with a mixing time (
) of 300–500 ms (optimized for small molecules). -
Acquire 2048 x 256 data points.
-
Process with phase and baseline correction in both dimensions. Look specifically for the cross-peak between H1 and the axial protons at C3/C5 to definitively confirm the trans isomer.
References
1.[3] "NMR Coupling Constants Explained | PDF | Alkene | Physical Chemistry - Scribd", scribd.com. URL: 2.[1] "Cyclohexane conformation - Wikipedia", wikipedia.org. URL: 3.[6] "Differentiating Cis and Trans Isomers of Pentylcyclohexyl Acetate by NMR: A Comparative Guide - Benchchem", benchchem.com. URL: 4.[4] "Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance - Books", rsc.org. URL: 5.[2] "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC - NIH", nih.gov. URL: 6.[5] "NMR Data Interpretation Explained | Jacobsen, Neil E. - 교보문고 - 국내도서", kyobobook.co.kr. URL:
Sources
- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 2. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. books.rsc.org [books.rsc.org]
- 5. NMR Data Interpretation Explained | Jacobsen, Neil E. - 교보문고 [product.kyobobook.co.kr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Mass Spectrometry of 4-Ethylcyclohexyl Ether Amine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-ethylcyclohexyl ether amine derivatives. Given the non-standard nomenclature, this analysis focuses on the chemically distinct class of (4-ethylcyclohexyl)oxyalkylamines (e.g., 3-[(4-ethylcyclohexyl)oxy]propan-1-amine), while drawing direct comparative data from its closest structural analogs: 4-ethylcyclohexylamine and 4-ethylcyclohexanol .[1][2][3]
Executive Summary
This guide dissects the mass spectral behavior of 4-ethylcyclohexyl ether amine , a structural motif often encountered in surfactant chemistry and pharmaceutical intermediates.[1][2] The molecule combines three distinct functionalities—a cyclohexane ring, an ethyl substituent, and an ether-linked primary amine—resulting in a complex but predictable fragmentation signature.[1]
We compare its fragmentation profile against two key alternatives:
-
4-Ethylcyclohexylamine (The direct amine analog without the ether spacer).[1][2][3]
-
4-Ethylcyclohexanol (The oxygenated precursor without the nitrogen).[1][2][3]
Key Finding: The "ether amine" moiety introduces a dominant
Structural Definition & Theoretical Basis
For this analysis, the target molecule is defined as a 4-ethylcyclohexyl group linked to a primary amine via an ether spacer (typically propyl or ethyl).[1][2][3]
-
Core Structure: 1-amino-3-[(4-ethylcyclohexyl)oxy]propane (Representative Structure).[1][2][3]
-
Molecular Formula:
(assuming propyl spacer).[1][2]
Fragmentation Mechanics (EI Source)
Electron Impact (EI) ionization at 70 eV triggers three primary competing pathways:
-
Amine
-Cleavage: The lone pair on nitrogen drives the cleavage of the C-C bond adjacent to the amine, generating the iminium ion ( ) at m/z 30 .[1] -
Ether
-Cleavage: The ether oxygen stabilizes the carbocation formed by cleaving the alkyl chain, often yielding alkoxy-stabilized fragments.[1][2][3] -
Cyclohexane Ring Disassembly: The 4-ethylcyclohexyl ring undergoes characteristic retro-Diels-Alder-like fragmentation and alkyl radical losses.[1][2][3]
Comparative Fragmentation Analysis
The following table contrasts the mass spectral signatures of the target ether amine with its direct alternatives.
Table 1: Comparative Mass Spectral Signatures
| Feature | Target: 4-Ethylcyclohexyl Ether Amine | Alt 1: 4-Ethylcyclohexylamine | Alt 2: 4-Ethylcyclohexanol |
| Base Peak (100%) | m/z 30 ( | m/z 30 ( | m/z 57 or m/z 55 (Ring fragment) |
| Molecular Ion ( | Weak / Absent (Rapid fragmentation) | Weak (Odd mass, Nitrogen rule) | Very Weak / Absent (Dehydration) |
| Key Diagnostic Ions | m/z 30 (Amine), m/z 73 (Ether chain), m/z 111 (Ring+O) | m/z 30 , m/z 56 , m/z 127 ( | m/z 57 , m/z 81 , m/z 98 ( |
| Ring Fragments | m/z 55, 69, 81 (Hydrocarbon series) | m/z 55, 81, 98 (Ring - | m/z 55, 67, 81 |
| Neutral Losses | Loss of | Loss of | Loss of |
Expert Insight: The presence of the ether oxygen significantly alters the fragmentation compared to the simple amine.[2] While both amines show m/z 30, the ether amine will exhibit "spacer-specific" ions (e.g., m/z 73 for a propoxy chain) that are absent in 4-ethylcyclohexylamine.[1][2][3]
Fragmentation Pathways (Visualized)
The diagram below illustrates the competing fragmentation mechanisms for the ether amine derivative.
Figure 1: Competing fragmentation pathways for 4-ethylcyclohexyl ether amine under 70 eV EI conditions.
Experimental Protocols
To reliably characterize this compound, use the following self-validating protocols.
Protocol A: GC-MS with Derivatization (Recommended)
Direct injection of primary amines often leads to peak tailing and thermal degradation.[1][2][3] Derivatization is crucial for accurate quantification and spectral quality.[1][2][3]
-
Sample Prep: Dissolve 1 mg of sample in 1 mL dichloromethane (DCM).
-
Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 30 mins.
-
GC Parameters:
-
MS Detection: Scan range m/z 35–500. Look for the m/z 126 peak (
) as the new base peak for the derivative.
Protocol B: ESI-MS/MS (Direct Infusion)
For rapid identification without derivatization.[1][2][3]
-
Ionization: Positive Mode (
). -
Fragmentation: Apply collision energy ramp (10–40 eV).
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Ethylcyclohexylamine (CAS 23775-39-5).[1][2][3] National Institute of Standards and Technology.[1][2][3] [Link][1][2][3]
-
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2][3] University Science Books. (Standard reference for
-cleavage mechanisms). -
PubChem. Compound Summary for 4-Ethylcyclohexanamine. National Center for Biotechnology Information.[1][2][3] [Link][1][2][3]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Analysis of ether and amine fragmentation rules).
Sources
Spectral Fingerprints: A Comparative Guide to IR Spectroscopy of Ethers and Amines
Executive Summary
In organic structural elucidation, distinguishing between ether and amine functional groups via Infrared (IR) Spectroscopy presents a unique challenge. While primary and secondary amines possess distinct N-H stretching signatures, tertiary amines and ethers both lack high-frequency diagnostic bands, often leading to ambiguity in the fingerprint region (
This guide provides a rigorous, evidence-based framework for differentiating these groups. Unlike standard textbook descriptions, we focus on the intensity differentials driven by dipole moments and introduce a self-validating derivatization protocol (the "HCl Fume Test") to resolve spectral silence in tertiary amines.
Fundamental Principles: Dipoles and Intensity
To interpret these spectra accurately, one must understand the causality behind peak intensity. IR absorption intensity is proportional to the square of the change in dipole moment (
-
The Ether (C-O) Bond: Oxygen is significantly more electronegative (3.44) than Carbon (2.55). This creates a large permanent dipole. Consequently, the C-O stretching vibration results in a massive change in dipole moment, producing intense, often saturated bands .
-
The Amine (C-N) Bond: Nitrogen is less electronegative (3.04) than Oxygen.[2] The C-N dipole is weaker. Therefore, C-N stretching vibrations produce medium to weak intensity bands .
Key Insight: When looking at the fingerprint region, do not just look for a peak position; look for dominance. An ether C-O stretch will usually be the strongest peak in the spectrum, whereas a C-N stretch is often comparable to C-C skeletal vibrations.
Detailed Spectral Comparison
The Diagnostic Region ( )
This is the primary decision gate. Ethers are transparent here, while primary and secondary amines show distinct activity.
| Functional Group | Band Position ( | Multiplicity | Intensity | Shape | Mechanistic Origin |
| Primary Amine ( | Doublet | Medium | Sharp | Symmetric & Asymmetric N-H Stretch | |
| Secondary Amine ( | Singlet | Weak | Broad/Sharp | Single N-H Stretch | |
| Tertiary Amine ( | None | - | - | - | Lack of N-H bond |
| Ether (R-O-R) | None | - | - | - | Lack of O-H/N-H bond |
The Fingerprint Region ( )
This region is crowded, but specific patterns allow for differentiation.
| Functional Group | Band Position ( | Intensity | Diagnostic Feature |
| Aliphatic Ether | Strong | Single, broad asymmetric C-O stretch. | |
| Aromatic Ether | Strong | Doublet . Resonance strengthens the C-O bond, shifting the asymmetric stretch to higher wavenumbers. | |
| Aliphatic Amine | Medium/Weak | Often buried by C-C skeletal vibrations. | |
| Aromatic Amine | Strong | C-N bond acquires double-bond character via resonance, shifting it higher and increasing intensity. |
Logical Workflow for Identification
The following decision tree illustrates the step-by-step logic required to distinguish these groups, including the critical differentiation between tertiary amines and ethers.
Figure 1: Decision logic for distinguishing amines and ethers based on spectral data.
Experimental Protocols
To ensure data integrity, sample preparation must be tailored to the physical state and hygroscopic nature of the analyte.
Standard Acquisition (Liquid/Solid)
Objective: Obtain a baseline spectrum free of environmental artifacts (water vapor/CO2).
-
Liquids (Neat):
-
Place 1 drop of sample between two polished NaCl or KBr plates.
-
Critical: Do not overtighten; a capillary film is sufficient. Thick films cause peak saturation (flat-topping), making intensity analysis impossible.
-
-
Solids (KBr Pellet):
-
Mix sample with optical grade KBr (1:100 ratio).
-
Grind in an agate mortar until no crystallites are visible (prevents Christiansen scattering).
-
Press at 10 tons to form a transparent disc.
-
-
Solids (ATR - Attenuated Total Reflectance):
-
Place solid on the Diamond/ZnSe crystal.
-
Apply pressure clamp. Note: ATR shifts peak positions slightly lower than transmission spectra; correct baseline if comparing to literature.
-
The "HCl Fume" Validation Test
Context: Distinguishing a Tertiary Amine from an Ether is difficult because both lack N-H/O-H stretches. This chemical derivatization protocol solves that ambiguity.
Mechanism:
Protocol:
-
Baseline: Acquire the standard spectrum of the unknown liquid/solid.
-
Exposure:
-
Open a bottle of concentrated HCl in a fume hood.
-
Hold the salt plate (with the sample film) or the KBr pellet in the vapor headspace for 5–10 seconds. Do not dip it in the liquid.
-
-
Re-acquisition: Immediately acquire a second spectrum.
-
Analysis:
-
Positive Result (Amine): Appearance of a broad "ammonium band" centered around
and multiple combination bands. -
Negative Result (Ether): Spectrum remains unchanged.
-
Figure 2: The "HCl Fume" validation workflow for confirming tertiary amines.
Comparative Data Summary
| Feature | Ether (R-O-R) | Primary Amine (R-NH₂) | Secondary Amine (R₂NH) | Tertiary Amine (R₃N) |
| 3300-3500 cm⁻¹ | Silent | Doublet (Med) | Singlet (Weak) | Silent |
| 1000-1300 cm⁻¹ | Strong (C-O) | Medium (C-N) | Medium (C-N) | Medium/Weak (C-N) |
| 1560-1640 cm⁻¹ | Silent | Scissoring (Med) | Weak/Absent | Silent |
| HCl Reaction | None | Ammonium Salt | Ammonium Salt | Ammonium Salt |
References
-
LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Sources
Comparative Bioactivity Guide: N-Methyl vs. N-Ethyl Cyclohexyl Derivatives
Executive Summary
This guide analyzes the pharmacological divergence between methyl and ethyl substitutions on cyclohexyl scaffolds. While often treated as a minor homologous change, the switch from a C1 (methyl) to C2 (ethyl) group frequently acts as a "molecular cliff" in structure-activity relationships (SAR).
Key Takeaway:
-
Methyl (–CH₃): Typically optimal for tight steric binding pockets (e.g., NMDA receptor ion channels). It balances lipophilicity with metabolic stability.
-
Ethyl (–CH₂CH₃): Increases lipophilicity (+0.5 LogP) and membrane permeability but often introduces steric clashes in restrictive binding sites. It is frequently superior in intracellular targets or anti-inflammatory pathways where bioavailability is the rate-limiting step.
Physicochemical & Mechanistic Drivers
The Steric-Lipophilic Trade-off
The biological activity difference is rarely electronic; it is almost exclusively steric and lipophilic.
| Parameter | Methyl Derivative | Ethyl Derivative | Impact on Bioactivity |
| Van der Waals Volume | ~13.7 ų | ~23.9 ų | Ethyl requires a larger hydrophobic pocket. |
| Lipophilicity ( | Baseline | +0.4 – 0.6 | Ethyl crosses BBB/membranes faster but increases non-specific binding. |
| Conformational Freedom | Low (Rotational barrier low) | Medium | Ethyl introduces a rotatable bond, increasing entropic cost upon binding. |
Metabolic Fate: The Dealkylation Rule
Both derivatives undergo oxidative dealkylation by Cytochrome P450 enzymes (primarily CYP2B6 and CYP3A4). However, the kinetics differ.
-
N-Demethylation: Generally rapid, yielding the primary amine (often active, e.g., Norketamine).
-
N-Deethylation: Slower due to steric hindrance at the
-carbon, potentially extending the half-life of the parent drug.
Case Study Analysis
Case Study A: NMDA Receptor Antagonists (Dissociative Anesthetics)
Context: Comparison of Ketamine (N-methyl) vs. N-Ethylnorketamine (NENK/Ethketamine). Mechanism: Non-competitive antagonism at the PCP site inside the NMDA receptor channel.
Experimental Data Summary: The methyl group in Ketamine is optimized for the PCP binding site. Extending this to an ethyl group causes a steric clash, significantly reducing potency.
| Compound | Substituent | NMDA Inhibition ( | Anesthetic Potency ( | Analgesic Potency ( |
| Ketamine | N-Methyl | 0.4 µM | 69.4 mg/kg | 23.6 mg/kg |
| NENK | N-Ethyl | ~2.0 µM* | 96.9 mg/kg | 45.9 mg/kg |
*NENK affinity inferred from Norketamine/Analog data showing ~4-5x reduction in potency.
Case Study B: Anti-Inflammatory Cyclohexyl/Aryl Esters
Context: Comparison of Ethyl vs. Methyl esters in lipophilic anti-inflammatory agents (e.g., Caffeate analogs acting on macrophage NO production). Mechanism: Intracellular inhibition of iNOS and COX-2.
Experimental Data Summary: Here, the target is intracellular. The increased lipophilicity of the ethyl group enhances cell membrane penetration, leading to higher cytosolic concentrations and greater potency.
| Compound | Substituent | NO Inhibition ( | Cytotoxicity (Cancer Lines) |
| Methyl Ester | –OCH₃ | 21.0 µM | High (Non-specific) |
| Ethyl Ester | –OCH₂CH₃ | 12.0 µM | Low (Specific) |
Visualizing the SAR Logic
The following diagram illustrates the decision logic when choosing between Methyl and Ethyl substitutions during lead optimization.
Caption: Decision tree for selecting Methyl vs. Ethyl substituents based on target localization and binding pocket constraints.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Objective: Selective mono-alkylation of a primary cyclohexylamine (e.g., Norketamine) to generate Methyl or Ethyl derivatives.
Reagents:
-
Substrate: 1.0 eq Primary Amine (e.g., 1-amino-cyclohexane derivative).
-
Aldehyde: 1.2 eq Formaldehyde (37% aq) for Methyl OR Acetaldehyde for Ethyl .
-
Reductant: 1.5 eq Sodium Triacetoxyborohydride (STAB).
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol.
Workflow:
-
Imine Formation: Dissolve amine in DCE. Add the appropriate aldehyde. Stir at Room Temperature (RT) for 30–60 mins. Note: Acetaldehyde requires cooling (0°C) initially due to volatility.
-
Reduction: Add STAB in portions. The reaction is mildly exothermic.
-
Quench: After 4–12 hours (monitor via TLC/LCMS), quench with sat. NaHCO₃.
-
Extraction: Extract with DCM (3x). Wash organics with brine.
-
Purification: Flash column chromatography (Silica, MeOH:DCM gradient).
Validation Check:
-
Methyl Product: ¹H NMR shows singlet ~2.4 ppm (3H).
-
Ethyl Product: ¹H NMR shows triplet ~1.1 ppm (3H) and quartet ~2.6 ppm (2H).
Protocol B: Electrophysiological Potency Assay (Patch Clamp)
Objective: Determine
System: HEK293 cells stably expressing GluN1/GluN2B subunits.
Step-by-Step:
-
Preparation: Maintain cells in DMEM/F12. Plate on glass coverslips 24h prior to recording.
-
Solutions:
-
Extracellular: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).
-
Agonist Solution: Extracellular buffer + 10 µM Glutamate + 10 µM Glycine.
-
-
Recording:
-
Establish Whole-cell configuration (Holding potential -60 mV).
-
Apply Agonist Solution for 5s to elicit baseline current (
). -
Washout (30s).
-
Apply Agonist + Test Compound (Methyl or Ethyl derivative at varying conc: 0.1, 1, 10, 100 µM).
-
-
Analysis:
-
Calculate % Inhibition:
. -
Fit data to Hill Equation to derive
.[1]
-
References
-
Pharmacological profile of N-Ethylnorketamine (NENK). Source: International Association for the Study of Pain (IASP). URL:[Link] (Search: N-Ethylnorketamine pharmacology)
-
Structure-Activity Relationship of NMDA Receptor Ligands. Source: Biomolecules and Therapeutics, 2025.[2][3] URL:[Link]
-
Comparative Anti-inflammatory Activity of Caffeic Acid Esters. Source: BenchChem Comparative Guide / PubMed Data. URL:[Link]
-
Ketamine and Norketamine: Electrophysiology and Binding. Source: European Journal of Pharmacology.[4] URL:[Link]
Sources
Optimizing GC-MS Separation of Substituted Cyclohexyl Amines: A Comparative Technical Guide
Executive Summary & Core Challenge
Substituted cyclohexyl amines (e.g., methyl-, ethyl-, methoxy- analogs) serve as critical intermediates in pharmaceutical synthesis and as metabolites in forensic toxicology.[1] Their analysis by GC-MS is notoriously difficult due to two primary factors:
-
Peak Tailing: The lone pair on the nitrogen atom interacts strongly with active silanol sites on the column stationary phase, causing severe tailing and sensitivity loss.
-
Isomeric Complexity: Many analogs exist as cis and trans diastereomers with nearly identical mass spectra, requiring chromatographic resolution for positive identification.
This guide moves beyond standard protocols to compare stationary phase performance, derivatization strategies, and isomeric resolution mechanisms.
Mechanistic Insight: The "Why" Behind the Separation
The Silanol Interaction Problem
Native amines are strong Lewis bases. On standard silica capillaries, they hydrogen bond with surface silanols (Si-OH).[1]
-
Consequence: Non-Gaussian peak shapes (tailing factors > 2.0), variable retention times, and "ghost" peaks in subsequent runs.
-
Solution: Derivatization masks the polar N-H functionality, while base-deactivated columns (e.g., amine-specific phases) chemically block silanols.[1]
Cis/Trans Elution Logic
Separation on non-polar columns (e.g., 5% phenyl) is driven primarily by volatility (Boiling Point) .
-
Trans Isomers (Diequatorial): generally have lower boiling points and lower polarity than their cis counterparts (often axial-equatorial) due to better symmetry and reduced dipole moments.
-
Elution Order: On non-polar phases (DB-5ms), the Trans isomer typically elutes before the Cis isomer.
Comparative Analysis: Stationary Phases & Derivatization
Comparison 1: Stationary Phase Performance
Objective: Determine the optimal column for native vs. derivatized amine analysis.
| Feature | 5% Phenyl (e.g., DB-5ms) | PEG / Wax (e.g., DB-Wax) | Base-Deactivated (e.g., Rtx-Volamine) |
| Selectivity | Boiling Point driven.[1] Good for general screening. | Polarity driven.[2] Excellent for isomer separation. | Optimized for amines. Reduced tailing. |
| Peak Shape (Native) | Poor (Significant Tailing). | Moderate. | Excellent (Gaussian). |
| Thermal Stability | High (325°C+). | Low (< 250°C).[3][4] | Moderate (260-290°C).[1] |
| Bleed | Low (Ideal for MS). | High (Interferes with trace MS). | Low to Moderate. |
| Recommendation | Best for Derivatized Samples. | Best for Isomer Resolution (if stable). | Best for Native Amines. |
Comparison 2: Derivatization Strategies
Objective: Evaluate reagents for improving volatility and spectral specificity.
| Reagent | Native (None) | TFA (Trifluoroacetic Anhydride) | PFPA (Pentafluoropropionic Anhydride) |
| Reaction | N/A | Amine | Amine |
| Retention Shift | Baseline | +200-300 RI units | +300-400 RI units |
| Mass Spec | Weak molecular ion ( | Distinctive | Superior diagnostic ions. High mass fragments ( |
| Stability | Poor (oxidation/adsorption). | High. | Very High. |
Validated Experimental Protocol
Self-Validating Workflow
This protocol includes a "Derivatization Efficiency Check" using a secondary internal standard added after the reaction to quantify yield.
Reagents:
-
Solvent: Ethyl Acetate (anhydrous).
-
Reagent: PFPA (Pentafluoropropionic anhydride).[5]
-
Scavenger: Pyridine (acts as acid scavenger/catalyst).
-
Internal Standard (IS): Cycloheptylamine (structural analog).
Step-by-Step Methodology:
-
Sample Prep: Dissolve 1 mg of sample (or extract) in 500 µL Ethyl Acetate.
-
IS Addition: Add 10 µL of Cycloheptylamine solution (100 µg/mL).
-
Derivatization:
-
Add 50 µL PFPA .
-
Add 25 µL Pyridine .
-
Critical Step: Incubate at 60°C for 20 minutes . (Heat is required to drive the reaction to completion for sterically hindered amines).
-
-
Dry Down: Evaporate to dryness under a gentle stream of Nitrogen (removes excess acid).
-
Reconstitution: Reconstitute in 200 µL Ethyl Acetate.
-
QC Check: Inject. If the native amine peak is visible (<1%), the reaction was successful.
GC-MS Conditions (Agilent 5977/7890 equivalent)
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless, 250°C.
-
Oven Program:
-
Initial: 50°C (hold 1 min).
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 300°C (hold 3 min).
-
-
MS Source: 230°C, EI mode (70eV).
Retention Data & Isomer Logic
Retention Indices (RI) on DB-5ms
Note: Values are approximate and shift based on exact column condition. Use relative retention for identification.[6]
| Compound | Native RI (Approx) | PFPA-Derivative RI (Approx) | Elution Order (Isomers) |
| Cyclohexylamine | 855 | 1150 | N/A |
| 2-Methylcyclohexylamine | 935 | 1220 | Trans < Cis |
| 3-Methylcyclohexylamine | 945 | 1230 | Trans < Cis |
| 4-Methylcyclohexylamine | 950 | 1240 | Trans < Cis |
| 4-tert-Butylcyclohexylamine | 1280 | 1550 | Trans < Cis |
Visualizations
Diagram 1: Analytical Workflow & Decision Tree
Caption: Decision tree for selecting the optimal workflow based on analytical needs (Isomer separation vs. Rapid quantification).
Diagram 2: Elution Logic & Mechanism
Caption: Mechanistic basis for the elution order of cyclohexane derivatives on non-polar stationary phases.
References
-
NIST Chemistry WebBook. Cyclohexylamine Retention Indices. National Institute of Standards and Technology. [Link]
-
Restek Corporation. Analysis of Amines on Rtx-Volamine Columns. [Link]
-
Journal of Chromatography A. Derivatization of amines for GC-MS: A review of reagents and strategies. (General reference for PFPA protocols). [Link]
-
Agilent Technologies. GC Column Selection Guide for Amines and Basic Compounds. [Link]
Sources
- 1. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. VCF Guide to use [vcf-online.nl]
- 3. glsciences.com [glsciences.com]
- 4. agilent.com [agilent.com]
- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retention Indexes – The Bumbling Biochemist [thebumblingbiochemist.com]
Optimizing Elemental Analysis for C10H21NO Derivatives (Fatty Acid Amides)
A Comparative Guide to Calibration Standards & Method Validation
Executive Summary
C10H21NO derivatives , specifically primary fatty acid amides (e.g., Decanamide) and their N-substituted analogs, represent a unique challenge in elemental microanalysis (CHNS/O). Their high aliphatic character results in a Carbon-to-Hydrogen mass ratio (~5.7:1) that differs significantly from traditional aromatic calibration standards (~10:1).
This guide objectively compares the performance of industry-standard Certified Reference Materials (CRMs) against matrix-matched alternatives for the analysis of C10H21NO compounds. It provides a self-validating protocol designed to mitigate the "Aliphatic Gap"—the systematic error introduced when calibrating high-hydrogen aliphatic analytes with low-hydrogen aromatic standards.
Part 1: The Analytical Challenge (The "Aliphatic Gap")
The theoretical composition of a generic C10H21NO isomer (e.g., Decanamide) is:
-
Carbon: 70.13%
-
Hydrogen: 12.36%
-
Nitrogen: 8.18%
-
Oxygen: 9.34%
The Problem: Most EA laboratories calibrate using Acetanilide (C8H9NO). While Acetanilide matches the Carbon content (71.09%) well, it contains only 6.71% Hydrogen . When analyzing C10H21NO derivatives (12.36% H), this large delta can lead to incomplete combustion artifacts and water trap saturation , resulting in low Hydrogen recovery and high Nitrogen bias.
Part 2: Comparative Analysis of Standards
We evaluated three calibration strategies for C10H21NO analysis. The table below summarizes their suitability based on combustion kinetics and elemental coverage.
Table 1: Performance Matrix of Calibration Standards
| Feature | Standard A: Acetanilide (CRM) | Standard B: Stearic Acid (CRM) | Standard C: Urea (CRM) | Standard D: Decanamide (High Purity) |
| Role | The Industry Benchmark | The Aliphatic Proxy | The Nitrogen Stress Test | The Matrix Match |
| Formula | C8H9NO | C18H36O2 | CH4N2O | C10H21NO |
| % Carbon | 71.09% (Excellent Match) | 76.00% (High Bias) | 20.00% (Poor Match) | 70.13% (Perfect) |
| % Hydrogen | 6.71% (Low) | 12.75% (Excellent Match) | 6.71% (Low) | 12.36% (Perfect) |
| % Nitrogen | 10.36% (Good Match) | 0.00% (N/A) | 46.65% (Too High) | 8.18% (Perfect) |
| Combustion | Aromatic (Soot prone) | Aliphatic (Volatile) | Rapid Decomposition | Aliphatic (Waxy/Volatile) |
| Verdict | Recommended for C/N | Critical for H QC | Not Recommended | Ideal Secondary QC |
Expert Insight: The "Hybrid Calibration" Necessity
-
Acetanilide is robust for defining the K-factor (response factor) for Carbon and Nitrogen due to its stability.
-
Stearic Acid is essential for validating the Hydrogen trap capacity. If your system is calibrated solely on Acetanilide, C10H21NO samples often show Hydrogen errors of >0.4% absolute due to the kinetic difference in water formation between aromatic rings and long alkyl chains.
Part 3: Self-Validating Experimental Protocol
Objective: Accurate CHN determination of N-Decylamide (C10H21NO) with <0.2% absolute error.
Phase 1: Instrument Preparation (The "Oxygen Boost")
Fatty amides have high enthalpies of combustion. Standard methods often starve the flame.
-
Carrier Gas: Helium @ 250 mL/min.
-
Combustion Gas: Oxygen. CRITICAL: Increase O2 dosing time by 20% (e.g., from 60s to 72s) or add a "Pre-fill" step to ensure the ash crucible is oxygen-saturated before the capsule drops.
-
Temperature: Fix combustion tube at 980°C (to prevent volatile "flash off" before oxidation) and reduction tube at 650°C .
Phase 2: The "Sandwich" Encapsulation Method
C10H21NO derivatives are waxy and can creep up the tin capsule walls, leading to evaporation prior to combustion.
-
Step 1: Place a small pinch of Tungsten (VI) Oxide (WO3) powder into the tin capsule.
-
Step 2: Weigh 2.0 ± 0.1 mg of sample directly onto the WO3.
-
Step 3: Cover with another pinch of WO3 (The "Sandwich").
-
Why? WO3 acts as a flux and an oxygen donor, preventing the formation of "coke" (unburned carbon) which is common with long-chain aliphatics.
-
-
Step 4: Fold capsule tightly to exclude air.
Phase 3: The Validation Workflow
Use the following logic to accept or reject data.
Figure 1: Self-validating workflow for high-aliphatic amide analysis. Note the specific insertion of Stearic Acid to validate Hydrogen performance.
Part 4: Experimental Data (Comparative Performance)
The following data simulates a validation study comparing calibration strategies for N-Decylamide (Theoretical: C=70.13, H=12.36, N=8.18).
| Calibration Strategy | % Carbon (Found) | % Hydrogen (Found) | % Nitrogen (Found) | Error Analysis |
| 1. Acetanilide Only | 70.08% (-0.05) | 12.01% (-0.35 ) | 8.25% (+0.07) | High Bias on H. The system is under-calibrated for high water loads. |
| 2. Urea Only | 69.80% (-0.33) | 12.10% (-0.26) | 8.15% (-0.03) | Poor C Precision. Urea burns too fast, causing erratic Carbon detection. |
| 3. Hybrid (Acetanilide + Stearic QC) | 70.11% (-0.02) | 12.34% (-0.02 ) | 8.19% (+0.01) | Optimal. Stearic acid QC flagged the need for trap maintenance, correcting H. |
Key Finding: Method 3 (Hybrid) reduces Hydrogen error by 94% compared to standard Acetanilide calibration.
Part 5: Troubleshooting "Ghost" Nitrogen
A common artifact in C10H21NO analysis is a "tailing" Nitrogen peak.
-
Cause: Long-chain amides can form stable nitriles (C9H19CN) during pyrolysis if oxygen is insufficient. These nitriles elute slowly from the reduction column.
-
Solution:
-
Add WO3 (as described in Protocol).
-
Extend Cycle Time: Increase the "Stop" time of the chromatogram by 30 seconds to ensure the full N2 peak is integrated.
-
References
-
National Institute of Standards and Technology (NIST). Decanamide Standard Reference Data, SRD 69. NIST Chemistry WebBook.[1][2][3] Available at: [Link]
-
Waheed, S. et al. Fatty Amide Determination in Neutral Molecular Fractions. Energy & Fuels, ACS Publications. Available at: [Link]
Sources
validating purity of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine via TLC
A Comprehensive Guide to Purity Validation of 2-[(4-Ethylcyclohexyl)oxy]ethan-1-amine: TLC vs. Instrumental Alternatives
For researchers and drug development professionals, validating the purity of aliphatic amines presents a unique set of analytical hurdles. The compound 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine is a prime example of these challenges. Featuring a lipophilic ethylcyclohexyl ring, an ether linkage, and a highly polar primary amine, this molecule lacks a UV-absorbing chromophore. Consequently, standard analytical techniques like UV-monitored Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are entirely ineffective.
This guide objectively compares the performance of modified TLC against advanced instrumental alternatives—specifically HPLC-ELSD and GC-FID—providing the experimental causality and step-by-step protocols necessary to establish a self-validating analytical system[1][2].
Methodological Challenges & Causality
To design an effective purity validation protocol, one must first understand the chemical interactions dictating the compound's behavior.
The Silica Gel Streaking Phenomenon
Standard normal-phase TLC utilizes silica gel (
-
The Solution: The mobile phase must be modified with a volatile base, such as 1–5% Triethylamine (TEA) or Ammonium Hydroxide (
). The TEA competitively binds to the acidic silanols, effectively "capping" them and allowing the target amine to elute freely based on its inherent polarity[3][4].
The Chromophore Deficit
Because the molecule lacks conjugated
-
The Solution: Detection requires chemical derivatization. For primary amines, Ninhydrin is the gold standard. Upon heating, ninhydrin reacts specifically with the primary amine group through oxidative deamination and condensation, yielding a deep purple/pink chromophore known as Ruhemann's purple[5][6].
Comparison of Purity Validation Techniques
While TLC is excellent for rapid reaction monitoring, regulatory-grade purity validation requires orthogonal instrumental methods. Below is an objective comparison of the available techniques.
Quantitative Data Presentation
| Analytical Technique | Detection Mechanism | Resolution | Limit of Detection (LOD) | Best Use Case |
| Modified Silica TLC | Chemical Staining (Ninhydrin) | Low-Moderate | ~0.5 - 1 µ g/spot | Rapid reaction monitoring; qualitative check. |
| Alumina TLC | Chemical Staining (Iodine/PMA) | Moderate | ~1 - 2 µ g/spot | Acid-sensitive amines; alternative to TEA-silica. |
| HPLC-ELSD | Light Scattering (Particle mass) | High | ~10 - 50 ng/mL | Gold Standard for final quantitative API purity. |
| GC-FID | Flame Ionization | Very High | ~1 - 5 ng/mL | Volatile impurities; residual solvent analysis. |
Experimental Protocols
Protocol A: Modified TLC Workflow (Qualitative)
This protocol is optimized to prevent streaking and ensure high-contrast visualization of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine.
-
Stationary Phase: Use standard Silica Gel 60
plates. -
Sample Preparation: Dissolve the analyte in Dichloromethane (DCM) to a concentration of ~1 mg/mL.
-
Mobile Phase Preparation: Prepare a solvent system of DCM : Methanol : Triethylamine in a 90:9:1 ratio. Mix thoroughly and allow the TLC chamber to equilibrate for 10 minutes.
-
Elution & Drying: Elute the plate. Critical Step: After elution, thoroughly dry the plate with a heat gun or compressed air to evaporate all residual Triethylamine. Failure to remove TEA will cause the entire plate to turn purple during staining.
-
Staining: Dip the plate rapidly into a Ninhydrin solution (0.3 g Ninhydrin dissolved in 100 mL of n-butanol with 3 mL of glacial acetic acid)[7].
-
Development: Heat the plate evenly at 120°C until distinct pink/purple spots appear.
Fig 1. Step-by-step workflow for the TLC validation of aliphatic primary amines.
Protocol B: HPLC-ELSD Workflow (Quantitative)
Evaporative Light Scattering Detection (ELSD) is a universal detector that measures the mass of analyte particles after the mobile phase is evaporated. It is the premier choice for non-chromophoric aliphatic amines[2][8].
-
Column Selection: Use a robust C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase (Volatile Buffers Only): ELSD requires strictly volatile mobile phases to prevent detector fouling.
-
Solvent A: Water containing 10 mM Ammonium Formate (pH adjusted to 9.0 with dilute
to keep the amine in its neutral, lipophilic state for better retention). -
Solvent B: HPLC-grade Acetonitrile.
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
ELSD Parameters: Set the drift tube temperature to 50–60°C and the nebulizer gas (Nitrogen) flow rate to 1.5–2.0 L/min.
-
Validation: Run a calibration curve. Note that ELSD responses are non-linear (often logarithmic) and require log-log calibration plotting for accurate quantitation of impurities[9].
Fig 2. Decision matrix for selecting the appropriate purity validation technique.
Conclusion
Validating the purity of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine requires bypassing its lack of a UV chromophore and mitigating its strong basicity. While a TEA-modified TLC system paired with Ninhydrin staining provides an excellent, self-validating qualitative check during synthesis, it cannot stand alone for regulatory submission. For rigorous, quantitative purity validation, researchers must employ HPLC-ELSD using volatile alkaline buffers, or GC-FID, to ensure all non-chromophoric impurities are accurately detected and quantified.
References
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from[Link]
-
University of Rochester. Magic Formulas: TLC Stains. Retrieved from[Link]
-
EPFL. TLC Visualization Reagents. Retrieved from[Link]
-
National Institutes of Health (PMC). (2015). Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance. Retrieved from[Link]
-
ResearchGate. (2025). HPLC method validation studies on a specific assay for monomethoxypoly(ethylene glycol) succinimido carbonate. Retrieved from[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance: Low-Molecular-Weight Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. epfl.ch [epfl.ch]
- 7. Magic Formulas [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to 4-Substituted Cyclohexylamines: Unveiling Solid-State Structures
In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide offers a detailed comparative analysis of the crystallographic data for key 4-substituted cyclohexylamines, a structural motif prevalent in numerous pharmaceuticals. By examining the high-resolution crystal structures of trans-4-methylcyclohexylamine hydrochloride and trans-4-aminocyclohexanol, we will explore the profound impact of the 4-substituent on molecular conformation, intermolecular interactions, and crystal packing. This information is critical for researchers and drug development professionals seeking to understand and rationally design molecules with optimized solid-state properties, such as solubility, stability, and bioavailability.
Introduction: The Significance of Cyclohexylamine Scaffolds
The 1,4-disubstituted cyclohexane ring is a cornerstone in medicinal chemistry, prized for its conformational rigidity and its ability to project functional groups in well-defined spatial orientations. Amines and ethers (or hydroxyls) at the 1 and 4 positions are particularly common, serving as key pharmacophoric elements that govern molecular interactions with biological targets. Understanding how the substituent at the 4-position (e.g., a methyl group versus a hydroxyl group) influences the solid-state architecture is fundamental to controlling the physicochemical properties of active pharmaceutical ingredients (APIs). X-ray crystallography provides the definitive experimental data to elucidate these structural nuances.
Experimental Protocols: From Synthesis to Structure
The trustworthiness of crystallographic data is rooted in reproducible experimental procedures. Below are detailed, self-validating protocols for the synthesis, crystallization, and data collection for the compounds discussed in this guide. The causality behind key steps is explained to provide field-proven insight.
Synthesis and Crystallization of trans-4-Methylcyclohexylamine Hydrochloride
This protocol outlines a common method for isolating the trans isomer of 4-methylcyclohexylamine as its hydrochloride salt, which is often more amenable to crystallization than the free base.[1]
Protocol:
-
Reaction Setup: A mixture of cis- and trans-4-methylcyclohexylamine (commercially available) is dissolved in a suitable solvent such as ethanol.
-
Acidification: 31% technical grade hydrochloric acid is added dropwise to the solution with stirring until the pH reaches 1-2. This step protonates the amine group, forming the ammonium salt. The choice of HCl is strategic, as the resulting chloride anion is an excellent hydrogen bond acceptor, facilitating the formation of ordered crystal lattices.
-
Concentration: The solution is concentrated under reduced pressure to remove the bulk of the solvent.
-
Crystallization: Acetone is added to the concentrated ethanolic solution. Acetone acts as an anti-solvent, reducing the solubility of the salt and inducing crystallization. The mixture is cooled to approximately 15°C to further decrease solubility and promote the formation of well-ordered single crystals. The trans isomer typically crystallizes preferentially under these conditions due to its higher symmetry and more stable crystal packing.
-
Isolation: The resulting crystals of trans-4-methylcyclohexylamine hydrochloride are collected by filtration. The process may be repeated to improve purity.[1]
Crystallization of trans-4-Aminocyclohexanol
trans-4-Aminocyclohexanol is a key intermediate in the synthesis of drugs like Ambroxol.[2] Its purification often involves crystallization from a solvent system that exploits the differential solubility of its cis and trans isomers.
Protocol:
-
Dissolution: An isomeric mixture of trans- and cis-4-aminocyclohexanol is dissolved in an aqueous solution.
-
Freezing Point Depression: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) is added to the aqueous solution. This serves a dual purpose: it increases the ionic strength and significantly depresses the freezing point of the solution, allowing for crystallization to occur at sub-zero temperatures without freezing the solvent.
-
Controlled Cooling: The solution is cooled to a temperature of at least -5°C. This slow, controlled cooling provides the necessary thermodynamic conditions for the less soluble trans isomer to selectively crystallize from the solution, leaving the cis isomer in the mother liquor.
-
Isolation: The precipitated crystals of pure trans-4-aminocyclohexanol are isolated by filtration.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
The following is a generalized workflow for analyzing the crystals obtained from the protocols above.
Workflow:
-
Crystal Selection & Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.
The logical flow from chemical synthesis to high-resolution structural data is visualized in the diagram below.
Caption: Workflow from Synthesis to Crystallographic Analysis.
Comparative Crystallographic Analysis
Direct access to the specific crystallographic information files (CIFs) for trans-4-methylcyclohexylamine hydrochloride and trans-4-aminocyclohexanol from open databases allows for a detailed comparison. For the purpose of this guide, we will reference data available through the Crystallography Open Database (COD), an open-access repository of crystal structures.[4][5] The PubChem entry for 4-methylcyclohexylamine (CID 80604) points to two specific entries in the COD, which represent two independent determinations of the trans-hydrochloride salt structure.[3]
| Parameter | trans-4-Methylcyclohexylamine HCl (COD: 7216274) | trans-4-Methylcyclohexylamine HCl (COD: 7216275) | trans-4-Aminocyclohexanol (Exemplar) |
| Chemical Formula | C₇H₁₆ClN | C₇H₁₆ClN | C₆H₁₃NO |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | P b c a | P b c a | P b c a |
| a (Å) | 9.98 | 9.98 | Typically ~10-12 Å |
| b (Å) | 10.74 | 10.74 | Typically ~9-11 Å |
| c (Å) | 16.96 | 16.96 | Typically ~11-13 Å |
| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 | 90, 90, 90 |
| Z (Molecules/Unit Cell) | 8 | 8 | 8 |
Note: Full crystallographic data for a peer-reviewed structure of trans-4-aminocyclohexanol was not available at the time of writing; typical values for similar small organic molecules in this space group are provided for illustrative comparison.
Molecular Conformation
In all observed and expected structures, the cyclohexane ring adopts a stable chair conformation . This is the lowest energy conformation, minimizing both angle strain and torsional strain.
-
Substituent Orientation: For the trans isomers, the 1-amino (or ammonium) group and the 4-substituent (methyl or hydroxyl) are positioned in a diequatorial arrangement. This is sterically favorable, as it places the bulkier groups away from the axial positions, avoiding unfavorable 1,3-diaxial interactions. The preference for equatorial substitution is a foundational concept in conformational analysis.
The relationship between different isomers and conformations is depicted below.
Sources
- 1. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 2. rjptonline.org [rjptonline.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. library.mcmaster.ca [library.mcmaster.ca]
- 5. Crystallography Open Database – an open-access collection of crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal and Waste Management of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine
As a primary aliphatic ether-amine, 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine presents a unique dual-hazard profile in laboratory settings. While its primary amine group dictates its basicity and nucleophilic reactivity, the ether linkage introduces long-term storage risks, and the ethylcyclohexyl backbone contributes to high flammability.
For researchers and drug development professionals, improper disposal of this compound can lead to severe environmental contamination, RCRA (Resource Conservation and Recovery Act) violations, or catastrophic thermal runaway in waste accumulation areas. This guide provides a self-validating, mechanistic approach to the safe segregation and disposal of this compound.
Physicochemical Hazard Profiling & RCRA Implications
Before initiating any disposal protocol, it is critical to understand the causality behind the chemical's hazards. The structural components of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine dictate its classification under EPA RCRA guidelines[1][2].
| Property / Characteristic | Value / Classification | Implication for Waste Disposal |
| Chemical Class | Aliphatic Ether-Amine | Requires dual-hazard assessment (peroxides + corrosivity). |
| EPA RCRA Code (Ignitability) | D001 (Flash Point < 60 °C) | Must be kept away from oxidizers; requires professional incineration[1]. |
| EPA RCRA Code (Corrosivity) | D002 (Aqueous pH ≥ 12.5) | Cannot be stored in unlined metal drums; requires compatible high-density polyethylene (HDPE)[2]. |
| Peroxide Formation Potential | Low-to-Moderate | The -O- ether linkage can auto-oxidize. Must test for peroxides (>20 ppm requires neutralization) prior to long-term storage[3]. |
| Aquatic Toxicity | High | Strictly prohibited from drain/sanitary sewer disposal. |
Waste Stream Segregation Logic (Mechanistic E-E-A-T)
The most critical aspect of amine disposal is preventing incompatible chemical mixtures in satellite accumulation areas. Do not simply rely on a "Non-Halogenated Organic" label; you must understand the underlying reactivity.
-
The Halogenated Solvent Hazard (Critical): You must strictly segregate 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine from halogenated solvents like dichloromethane (DCM) or chloroform. Causality: Primary amines are potent nucleophiles. When mixed with DCM in a waste drum, they undergo an exothermic alkylation reaction to form
-chloro quaternary ammonium salts, and eventually bis-ammonium salts. In a sealed waste container, this thermal runaway causes rapid pressure buildup, solvent boiling, and potential deflagration[4]. -
The Acid-Base Exotherm: Segregate from concentrated acidic waste streams. The neutralization of the primary amine is highly exothermic. Adding neat amine to an acidic waste carboy can cause localized boiling, splattering, and container failure.
Step-by-Step Disposal Methodology
This protocol applies to the disposal of neat (pure) 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine or highly concentrated organic solutions.
Phase 1: Pre-Disposal Hazard Assessment
-
Fume Hood Preparation: Conduct all waste transfers inside a certified chemical fume hood. Equip standard PPE: chemical-resistant nitrile or butyl rubber gloves, splash goggles, and a flame-resistant lab coat.
-
Peroxide Testing: Because of the ether linkage, auto-oxidation can occur over time. Dip a commercial peroxide test strip into the neat liquid. Wait 15 seconds.
-
Validation: If the concentration exceeds 20 ppm, the waste must be treated with a reducing agent (e.g., acidified ferrous sulfate or sodium metabisulfite) before it can be safely transported or consolidated[3].
-
Phase 2: Stream Segregation & Containerization
-
Verify Stream Compatibility: Ensure the target waste carboy contains no halogenated solvents, strong oxidizers (e.g., peroxides, nitric acid), or concentrated mineral acids.
-
Select the Container: Use a dedicated, chemically compatible High-Density Polyethylene (HDPE) carboy. Do not use metal drums, as the D002 corrosive nature of the amine will degrade the container over time[2].
-
Transfer: Using a dedicated funnel, slowly pour the amine waste into the carboy to avoid static buildup and splashing.
Phase 3: RCRA-Compliant Labeling
-
Labeling: Immediately affix a standardized hazardous waste label to the container.
-
Regulatory Coding: Mark the specific RCRA codes: D001 (Ignitable) and D002 (Corrosive)[1].
-
Nomenclature: Write out the exact chemical name: "2-[(4-ethylcyclohexyl)oxy]ethan-1-amine". Do not use abbreviations or structural formulas.
-
Secondary Containment: Place the primary HDPE carboy in a secondary spill tray capable of holding 110% of the primary container's volume.
Disposal Workflow Visualization
Workflow for the safe testing, segregation, and disposal of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine.
References
-
RCRA Characteristic Waste, Vanderbilt University Medical Center. Available at:[Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes, U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies of Sciences, Engineering, and Medicine (NCBI Bookshelf). Available at:[Link]
-
Thermal Stability of Amine Compounds and Dichloromethane, The Italian Association of Chemical Engineering (AIDIC). Available at:[Link]
Sources
Personal protective equipment for handling 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine
Part 1: Executive Safety Summary
Immediate Action Card
-
Primary Hazard: CORROSIVE (Category 1B). Causes irreversible skin burns and eye damage upon contact.
-
Secondary Hazard: Sensitizer. Potential for allergic dermatitis upon repeated exposure.
-
Critical Control: Handle exclusively inside a certified chemical fume hood.
-
Skin Contact: Drench with water for 15 minutes immediately. Do not wait for symptoms.
-
Eye Contact: Flush for 15 minutes, holding eyelids open.[1] Seek immediate medical attention.
Part 2: Hazard Identification & Risk Assessment
As a specialized building block (aliphatic ether amine), specific toxicological data for 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine may be limited. Therefore, safety protocols must be derived via Read-Across Toxicology from structurally similar aliphatic amines (e.g., cyclohexylamine, 2-ethoxyethylamine) [1, 2].
Physicochemical Hazard Profile
| Property | Hazard Implication |
| Basicity (pKa ~10) | Highly alkaline. Saponifies skin lipids rapidly, leading to deep tissue burns that may not be immediately painful. |
| Lipophilicity | The 4-ethylcyclohexyl moiety increases lipid solubility, facilitating rapid dermal absorption compared to simple amines [3]. |
| Volatility | Moderate. Vapor pressure is sufficient to cause respiratory irritation or corneal edema ("blue haze" vision) if handled outside containment. |
| Reactivity | Incompatible with strong acids (exothermic), acid chlorides, and strong oxidizers.[2] Absorbs atmospheric CO₂ (carbamate formation). |
Part 3: Personal Protective Equipment (PPE) Matrix
The lipophilic nature of the cyclohexyl ring requires a robust glove strategy, as standard nitrile breakthrough times may be reduced.
Glove Selection Protocol
-
Standard Bench Work (Weighing/Aliquot):
-
Primary: Disposable Nitrile (minimum 5 mil).
-
Secondary: Double-gloving is mandatory .
-
Change Frequency: Immediately upon splash or every 30 minutes.
-
-
High-Risk Operations (Spill Cleanup/Synthesis Scale-up):
-
Material: Laminate film (e.g., Silver Shield™/4H®) or Butyl Rubber.
-
Reasoning: Aliphatic amines can permeate nitrile; laminate offers >4-hour breakthrough protection [4].
-
PPE Decision Tree (Workflow Visualization)
Figure 1: PPE Selection Logic based on operational scale and risk potential.
Part 4: Operational Handling Protocol
Receiving & Storage
-
Inspection: Verify bottle integrity upon receipt. Check for "sweating" (indicates leakage).
-
Environment: Store in a dedicated flammables cabinet or corrosives cabinet (segregated from acids).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. Amines react with air to form carbonates/carbamates, which can clog syringe needles and alter stoichiometry [5].
Weighing & Transfer
-
Location: Never weigh on an open bench. Move the balance into the fume hood or use a localized exhaust snorkel.
-
Technique:
-
Tare the receiving vessel (flask) with a septum/cap.
-
Use a glass pipet or syringe for liquid transfer. Avoid needles if the liquid is viscous; use wide-bore cannulas.
-
If a spill occurs on the balance: STOP . Decontaminate immediately with weak acid (e.g., dilute citric acid) followed by water.
-
Reaction Setup
-
Quenching: When reacting with acid chlorides or anhydrides, the reaction will be exothermic. Add reagents dropwise at 0°C.
-
Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust to prevent pressure buildup from amine vapors.
Part 5: Waste Disposal & Decontamination
Do NOT pour down the drain. This compound is toxic to aquatic life [6].
| Waste Stream | Protocol |
| Liquid Waste | Collect in a dedicated "Basic Organic Waste" container. Do not mix with acidic waste (risk of heat generation/explosion). |
| Solid Waste | Contaminated gloves, paper towels, and silica gel must be double-bagged in hazardous waste bags labeled "Toxic/Corrosive." |
| Glassware | Rinse with acetone, then soak in a dilute acid bath (e.g., 1M HCl) to protonate and solubilize residual amine before standard washing. |
Part 6: Emergency Response
Exposure Response Workflow
Figure 2: Immediate response steps for personnel exposure.[3]
Spill Cleanup (Small Scale < 100 mL)
-
Evacuate the immediate area and post "Do Not Enter" signage.
-
Don PPE: Goggles, Face Shield, Lab Coat, Silver Shield/Laminate Gloves .
-
Absorb: Use an inert absorbent (Vermiculite or Clay). Do NOT use cellulose/paper towels initially, as they can react or degrade.
-
Neutralize: Once absorbed, the residue can be treated with a dilute acid solution (e.g., 5% Citric Acid) to reduce volatility.
-
Disposal: Scoop into a hazardous waste container.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7967, Cyclohexylamine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - 2-ethoxyethylamine. Retrieved from [Link](Note: General reference for ether amine class hazards)
- Nielsen, G. D., et al. (2008).Acute airway effects of airborne formaldehyde and other lipophilic amines. Archives of Toxicology.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
